molecular formula C18H23IN6O3S B1465952 PU-H71 hydrate CAS No. 1215828-29-7

PU-H71 hydrate

Cat. No.: B1465952
CAS No.: 1215828-29-7
M. Wt: 530.4 g/mol
InChI Key: ZUGBRIZOLBTCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Heat Shock Protein 90 (HSP90) in Cellular Homeostasis and Pathophysiology

Heat Shock Protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular homeostasis. researchgate.netmdpi.com Its primary function is to assist in the proper folding, stabilization, and activation of a diverse array of "client" proteins. researchgate.net These client proteins are involved in a multitude of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. researchgate.netfrontiersin.org

The Epichaperome Concept and its Therapeutic Relevance

The concept of the "epichaperome" has provided a new lens through which to understand the role of chaperone networks in disease. The epichaperome is a collection of chaperone proteins that form stable, high-molecular-weight complexes in diseased cells, particularly cancer cells. researchgate.netnih.gov These complexes are biochemically "rewired" under conditions of cellular stress and are distinct from the dynamic chaperone machinery found in normal cells. nih.gov

Heat shock protein 90 (HSP90) and heat shock cognate protein 70 (HSC70) serve as key nucleation sites for these integrated complexes. researchgate.netnih.gov The formation of the epichaperome allows cancer cells to enhance their survival capabilities by providing a scaffold that supports a wide range of oncoproteins. researchgate.netmdpi.com The discovery that the epichaperome is a feature of many tumors and is largely absent in healthy cells has significant therapeutic implications. researchgate.netashpublications.org It suggests that targeting the epichaperome could offer a highly selective approach to cancer treatment, disrupting the very machinery that enables malignant cells to thrive. nih.gov Small molecules like PU-H71 have been shown to selectively target and dismantle these epichaperome complexes. frontiersin.org

Genesis and Development of PU-H71 Hydrate (B1144303) as a Purine-Scaffold HSP90 Inhibitor

PU-H71 was developed through a rational drug design approach, building upon the purine (B94841) scaffold of earlier HSP90 inhibitors like PU3. researchgate.netresearchgate.net The goal was to create a more potent and selective inhibitor with improved pharmacological properties. researchgate.net A key feature of PU-H71 is its ability to bind with high affinity to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity. ontosight.aifrontiersin.org This inhibition leads to the destabilization and subsequent degradation of HSP90 client proteins, many of which are critical oncoproteins. ontosight.aifrontiersin.org

Preclinical studies have demonstrated the significant antitumor activity of PU-H71 across a range of cancer models. researchgate.netfrontiersin.org These studies highlighted its ability to induce cancer cell death and inhibit tumor growth. pnas.org A notable characteristic of PU-H71 is its selectivity for HSP90 within the epichaperome complexes found in cancer cells, which contributes to its favorable toxicity profile in preclinical models. mskcc.orgresearchgate.netfrontiersin.org The successful preclinical evaluation of PU-H71 paved the way for its investigation in human clinical trials for various cancers. frontiersin.orgoup.comnih.gov

Interactive Data Table: Key Research Findings on PU-H71

Finding CategoryDetailsSupporting Evidence
Mechanism of Action PU-H71 is a purine-scaffold inhibitor that binds to the ATP-binding site of HSP90, leading to the degradation of client oncoproteins. ontosight.aifrontiersin.orgIt disrupts multiple signaling pathways crucial for cancer cell survival, including Ras/Raf/MAPK, PI3K/Akt, and JAK/STAT. pnas.orgfrontiersin.org
Epichaperome Targeting PU-H71 selectively targets and dismantles the epichaperome, a network of stable chaperone complexes found in cancer cells. ashpublications.orgfrontiersin.orgThis selective targeting is due to the unique conformation of HSP90 within the epichaperome. aacrjournals.org
Translational Research Preclinical studies have shown significant antitumor activity in various cancer models, including triple-negative breast cancer and acute myeloid leukemia. mskcc.orgresearchgate.netpnas.orgFirst-in-human clinical trials have established its safety and tolerability, with evidence of clinical activity in patients with advanced solid tumors and lymphomas. nih.govashpublications.org
Therapeutic Potential PU-H71 has shown promise in overcoming resistance to other cancer therapies. ashpublications.orgIt has been investigated in combination with other agents, such as venetoclax (B612062) in AML, demonstrating synergistic effects. ashpublications.orgpatsnap.com
Imaging Applications Radiolabeled PU-H71 (e.g., with iodine-124) can be used as a PET imaging agent to visualize epichaperome expression in tumors. ontosight.aiaacrjournals.orgThis allows for non-invasive patient selection and monitoring of treatment response. ascopubs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGBRIZOLBTCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215828-29-7
Record name Zelavespib monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZELAVESPIB MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Pu H71 Hydrate Action

Binding Affinity and Specificity to HSP90 Isoforms

PU-H71 demonstrates a nuanced binding profile, showing selectivity for Hsp90 isoforms and complexes that are particularly active in malignant cells. nih.govresearchgate.net This specificity is a key characteristic that distinguishes it from other Hsp90 inhibitors.

The human Hsp90 family includes two major cytosolic isoforms, the inducible Hsp90α and the constitutively expressed Hsp90β. mdpi.comacs.orgnih.gov Both isoforms are recognized by PU-H71. google.com Hsp90α is often overexpressed in various cancer types in response to cellular stress, while Hsp90β is involved in housekeeping chaperoning functions. acs.org PU-H71 has been shown to inhibit both Hsp90A (α) and Hsp90B1 (β), which is significant in malignancies like myeloma where both isoforms are active. nih.gov The ability of PU-H71 to interact with both major cytosolic isoforms contributes to its broad anti-cancer activity. researchgate.net

A critical feature of PU-H71 is its preferential binding to Hsp90 within the context of cancerous cells compared to normal cells. nih.govresearchgate.net In tumor cells, Hsp90 is often part of large, multi-protein complexes, sometimes referred to as "epichaperomes," which are in a high-affinity, ATP-bound conformational state. nih.govfrontiersin.org PU-H71 exhibits a significantly higher binding affinity for these oncogenic Hsp90 complexes. beilstein-journals.orgresearchgate.netmdpi.com For instance, the binding affinity of PU-H71 for Hsp90 in SKBr3 human breast adenocarcinoma cells was found to be approximately three times higher than in normal heart and lung tissues. mdpi.com This selectivity for the tumor-specific form of Hsp90 allows PU-H71 to exert potent cytotoxic effects on cancer cells while having minimal impact on normal cells, where Hsp90 is not typically assembled into these high-affinity complexes. frontiersin.orgnih.gov This differential affinity forms the basis for its targeted anti-neoplastic activity. researchgate.net

Binding Affinity and Cellular Effects of PU-H71
ParameterCell/Tissue TypeValueReference
Hsp90 Inhibition (IC50)Fluorescence Polarization Assay16.1 nM caymanchem.com
Growth Inhibition (IC50)SKBr3 Breast Cancer Cells17 nM
Growth Inhibition (IC50)MDA-MB-468 TNBC Cells51 nM
Growth Inhibition (IC50)FLT3-ITD positive MOLM-13 AML cells~300 nM nih.gov
Comparative Binding AffinityCancer Cell Hsp90 vs. Normal Tissue Hsp90~3-fold higher in cancer cells mdpi.com
Selective CytotoxicityMalignant Cell Growth vs. Normal Fibroblast Growth~50-fold higher for malignant cells mdpi.com

Beyond the cytosolic isoforms, the Hsp90 family includes paralogs located in specific organelles: Glucose-regulated protein 94 (Grp94) in the endoplasmic reticulum and TNF receptor-associated protein 1 (TRAP1) in the mitochondria. nih.gov PU-H71 is considered a pan-Hsp90 inhibitor but exhibits different affinities for these paralogs. google.com

Structural studies show that PU-H71 binds to Grp94, but with a lower affinity compared to cytosolic Hsp90α/β. biorxiv.orgbiorxiv.org Specifically, PU-H71 inserts into a region of the Grp94 ATP-binding pocket known as "Site 1," which is accessible in all Hsp90 paralogs. biorxiv.orgbiorxiv.org This interaction is less favorable than its binding to cytosolic Hsp90, contributing to its relative selectivity. biorxiv.org

The mitochondrial paralog, TRAP1, is also a target. nih.gov While standard PU-H71 shows minimal accumulation in mitochondria, modified versions of PU-H71 coupled to a mitochondrial-targeting moiety have been developed to enhance interaction with TRAP1, indicating that the core structure is capable of binding this paralog. researchgate.net

Differential Binding to Oncogenic HSP90 Complexes

Inhibition of HSP90 Chaperone Activity

By binding to Hsp90, PU-H71 effectively shuts down the chaperone's functional cycle, which is dependent on ATP. nih.govmdpi.com This inhibition triggers a cascade of events leading to the degradation of Hsp90-dependent proteins.

The chaperone function of Hsp90 is powered by the binding and subsequent hydrolysis of ATP at its N-terminal domain (NTD). researchgate.netmdpi.com PU-H71 is a potent, purine-scaffold based inhibitor that directly competes with ATP for binding to this N-terminal nucleotide pocket. nih.govresearchgate.netfrontiersin.org By occupying the ATP-binding site, PU-H71 prevents the chaperone from utilizing the energy from ATP hydrolysis, which is essential for the conformational changes required to process client proteins. frontiersin.orgmdpi.com This inhibition of the ATPase activity effectively arrests the Hsp90 chaperone cycle. frontiersin.org

Hsp90 is responsible for the proper folding, stabilization, and activation of a wide array of "client" proteins, many of which are oncoproteins critical for tumor cell proliferation, survival, and metastasis. nih.govnih.gov When PU-H71 inhibits Hsp90's ATPase activity, the chaperone is locked in a state that can no longer properly mature its client proteins. frontiersin.orgmdpi.com This disruption leads to the misfolding and destabilization of these client proteins. nih.govfrontiersin.org The misfolded clients are then recognized by the cellular quality control machinery, tagged with ubiquitin, and targeted for degradation by the proteasome. nih.govfrontiersin.org The loss of these essential client proteins, such as AKT, c-Met, RAF-1, and HER2, cripples multiple oncogenic signaling pathways simultaneously, resulting in the inhibition of tumor growth and induction of apoptosis. nih.govfrontiersin.orgcaymanchem.comnih.gov

Key Hsp90 Client Proteins Affected by PU-H71 and Downstream Effects
Client Protein/PathwayCellular FunctionEffect of PU-H71 InhibitionReference
Akt (Protein Kinase B)Survival, ProliferationDestabilization and degradation, inhibition of anti-apoptotic signaling frontiersin.orgnih.gov
Ras/Raf/MAPK PathwayProliferation, DifferentiationDownregulation of pathway components (e.g., Raf-1) nih.govnih.gov
c-MetCell motility, InvasionDestabilization and degradation of the receptor frontiersin.org
HER2 (ErbB2)Cell Growth, ProliferationDegradation of the receptor nih.govcaymanchem.com
Bcl-xLAnti-apoptosisDecreased protein levels, contributing to apoptosis nih.gov
FLT3Growth factor receptor in AMLReduced protein levels nih.gov
RAD51 / DNA-PKcsDNA Double-Strand Break RepairDecreased protein levels, impairing DNA repair frontiersin.orgnih.gov

Disruption of Adenosine (B11128) Triphosphate (ATP) Binding and Hydrolysis

Downstream Molecular Consequences of HSP90 Inhibition

The inhibition of Heat Shock Protein 90 (HSP90) by PU-H71 hydrate (B1144303) sets off a cascade of molecular events within cancer cells, fundamentally disrupting their ability to survive, proliferate, and metastasize. nih.govfrontiersin.org By binding to the ATP-binding site of HSP90, PU-H71 prevents the chaperone protein from assisting in the proper folding and stabilization of its numerous "client" proteins. nih.govfrontiersin.org This disruption leads to the misfolding of these client proteins, which are then marked for destruction. nih.gov

Ubiquitination and Proteasomal Degradation of Oncogenic Client Proteins

A primary consequence of HSP90 inhibition by PU-H71 is the ubiquitination and subsequent degradation of its client proteins by the proteasome. nih.govoncohemakey.com This process involves the "handing-off" of the unstable client protein from the inhibitor-bound HSP90 to a complex containing Hsp70 and an E3 ubiquitin ligase, such as CHIP or Cullin 5. oncohemakey.com This tags the protein for degradation by the cellular machinery responsible for clearing out damaged or unnecessary proteins. nih.govmdpi.com This targeted destruction of oncoproteins is a key mechanism behind the anti-cancer activity of PU-H71. nih.govfrontiersin.org

PU-H71's inhibition of HSP90 leads to the degradation of a wide array of oncogenic client proteins that are crucial for tumor growth and survival across various cancers. nih.govfrontiersin.org

EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2): In tumor types like triple-negative breast cancer and glioblastoma, PU-H71 has been shown to downregulate EGFR. mdpi.comnih.govnih.gov The degradation of these receptors disrupts downstream signaling pathways that promote cell proliferation. nih.gov

Akt: A pivotal protein in cell survival and anti-apoptotic pathways, activated Akt is a known client of HSP90. frontiersin.orgnih.gov Treatment with PU-H71 leads to the degradation of activated Akt, thereby promoting apoptosis in cancer cells. frontiersin.orgnih.gov

Raf-1: As a critical component of the MAPK signaling cascade, Raf-1 is a key driver of cell proliferation. nih.govbeilstein-journals.org PU-H71 destabilizes Raf-1, leading to its degradation and the subsequent impairment of the MAPK pathway. nih.govbeilstein-journals.orgnih.gov

c-Myc: This oncoprotein, often deregulated in cancers like Burkitt lymphoma, is another client of HSP90. nih.govnih.gov PU-H71's inhibition of HSP90 can lead to the destabilization of c-Myc, contributing to its anti-proliferative effects. nih.gov

IGF-1R (Insulin-like Growth Factor 1 Receptor) and c-Met (Hepatocyte Growth Factor Receptor): These receptor tyrosine kinases are involved in tumor growth and metastasis. frontiersin.orgnih.govnih.gov PU-H71 induces the degradation of both IGF-1R and c-Met, thereby inhibiting their oncogenic signaling. frontiersin.orgfrontiersin.orgnih.govnih.gov

JAK2 (Janus Kinase 2) and Bcl6 (B-cell lymphoma 6): In hematologic malignancies, PU-H71 has demonstrated efficacy by targeting key survival proteins. It promotes the degradation of both wild-type and mutant JAK2, a critical driver in myeloproliferative neoplasms and some leukemias. researchgate.netnih.gov Similarly, it leads to the destabilization and degradation of the transcriptional repressor Bcl6, which is crucial for the survival of certain lymphomas. frontiersin.orgfrontiersin.org

EWS-FLI1: This fusion protein is the hallmark of Ewing sarcoma. nih.gov Studies have shown that PU-H71 can deplete EWS-FLI1 levels in Ewing sarcoma cells, contributing to its anti-tumor activity. nih.gov

IRAK-1 (Interleukin-1 Receptor-Associated Kinase 1) and TBK1 (TANK-Binding Kinase 1): While direct degradation of IRAK-1 and TBK1 by PU-H71 is less documented in the provided context, their roles in inflammatory and survival signaling pathways suggest they could be potential indirect targets or part of the broader disruption of oncogenic networks.

Affected Oncogenic Client Proteins of PU-H71 Hydrate

Client ProteinCancer Type(s) Where Effect is ObservedReference(s)
EGFRTriple-Negative Breast Cancer, Glioblastoma mdpi.comnih.govnih.gov
HER2Triple-Negative Breast Cancer nih.gov
AktTriple-Negative Breast Cancer, Glioblastoma, Ewing Sarcoma frontiersin.orgmdpi.comnih.govnih.gov
Raf-1Leukemia, Ewing Sarcoma nih.govbeilstein-journals.orgnih.gov
c-MycEwing Sarcoma, Burkitt Lymphoma nih.govnih.gov
IGF-1REwing Sarcoma nih.gov
c-MetVarious Cancers frontiersin.orgfrontiersin.org
JAK2Myeloproliferative Neoplasms, Acute Lymphoblastic Leukemia researchgate.netnih.gov
Bcl6B-cell Lymphomas frontiersin.orgfrontiersin.org
EWS-FLI1Ewing Sarcoma nih.gov

Modulation of Key Oncogenic Signaling Pathways

By inducing the degradation of its client proteins, PU-H71 effectively disrupts multiple critical oncogenic signaling pathways simultaneously. nih.govfrontiersin.org This multi-targeted approach is a key advantage of HSP90 inhibition. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. frontiersin.org PU-H71 significantly downregulates components of the Ras/Raf/MAPK pathway. nih.govnih.gov By promoting the degradation of client proteins like Raf-1 and inhibiting the activation of ERK, PU-H71 effectively blocks this pro-proliferative signaling cascade. nih.govnih.gov This disruption contributes to cell cycle arrest and reduced tumor cell proliferation. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) Axis Disruption

The PI3K/Akt/mTOR pathway is crucial for cell growth, survival, and metabolism. frontiersin.orgnih.gov PU-H71 has been shown to potently disrupt this axis. frontiersin.orgnih.gov By inducing the degradation of key components like Akt, PU-H71 prevents its activation and downstream signaling. frontiersin.orgnih.gov This leads to the dephosphorylation and activation of pro-apoptotic proteins and can also inhibit the mTOR pathway, which is involved in protein synthesis. frontiersin.org Proteomic analysis has confirmed that PU-H71 targets multiple components of PI3K/Akt/mTOR signaling in cancers like Burkitt lymphoma. nih.gov

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Signaling Inhibition

The JAK/STAT pathway is vital for transmitting signals from cytokines and growth factors, and its aberrant activation is common in many cancers, particularly hematologic malignancies. researchgate.netnih.gov PU-H71 effectively inhibits this pathway by inducing the degradation of JAK family kinases, such as JAK1 and JAK2. nih.gov This leads to a reduction in the phosphorylation and activation of STAT proteins, like STAT3 and STAT5, thereby blocking the downstream transcriptional programs that drive cancer cell proliferation and survival. nih.gov This has been demonstrated to be effective even in cancer cells that have developed resistance to direct JAK inhibitors. researchgate.net

Modulation of Oncogenic Signaling Pathways by this compound

Signaling PathwayKey Proteins Targeted/ModulatedDownstream EffectsReference(s)
MAPK Pathway Raf-1, ERKInhibition of cell proliferation, Cell cycle arrest nih.govnih.govfrontiersin.org
PI3K/Akt/mTOR Axis Akt, PI3K components, mTORPromotion of apoptosis, Decreased protein synthesis, Inhibition of cell survival frontiersin.orgnih.govnih.gov
JAK/STAT Signaling JAK1, JAK2, STAT3, STAT5Inhibition of proliferation and survival in hematologic malignancies researchgate.netnih.gov
Nuclear Factor-kappa B (NF-κB) Activation Inhibition

PU-H71 has been shown to effectively inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is frequently overactive in cancer cells and plays a crucial role in promoting cell survival, chemoresistance, and metastasis. pnas.orgnih.gov The inhibition is achieved through the destabilization of key components within the NF-κB pathway that are dependent on Hsp90 for their stability. nih.gov

In triple-negative breast cancer (TNBC) cells, which often exhibit elevated NF-κB activity, PU-H71 leads to a proteasome-mediated reduction in the levels of IRAK-1 and TBK1, kinases that are critical for the activation of the IKK complex and subsequent NF-κB activation. nih.govselleckchem.com This disruption of the signaling cascade results in a significant decrease in NF-κB activity. nih.govselleckchem.com For instance, treatment of MDA-MB-231 TNBC cells with PU-H71 resulted in a substantial reduction in NF-κB activity. nih.govselleckchem.com Similarly, in LI (LPS and IFNγ)-stimulated astrocytes, PU-H71 significantly reduces NOS2 activity and expression by inhibiting NF-κB element activation. selleckchem.com Studies in C6 glioma cells also demonstrated that PU-H71 could reduce the activation of the NF-κB element. researchgate.net

Cell LineConcentration of PU-H71Effect on NF-κB PathwayReference
MDA-MB-2310.5 µM~84% reduction in NF-κB activity selleckchem.com, nih.gov
MDA-MB-2311.0 µM~90% reduction in NF-κB activity selleckchem.com, nih.gov
LI-stimulated astrocytes30 nMSignificant reduction in NOS2 activity via inhibition of NF-κB element activation selleckchem.com
C6 glioma cells (LI-stimulated)30 nMReduced NF-κB element activation researchgate.net

Induction of Programmed Cell Death Mechanisms

PU-H71 triggers programmed cell death in cancer cells through multiple interconnected mechanisms, primarily revolving around the induction of cellular stress and the activation of intrinsic apoptotic pathways.

A primary mechanism by which PU-H71 exerts its anticancer effects is through the induction of apoptosis via the mitochondrial pathway. frontiersin.orgnih.gov This process is dependent on the activation of caspases, a family of proteases that execute the apoptotic program. selleckchem.comnih.gov The inhibition of Hsp90 by PU-H71 leads to a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. frontiersin.orgnih.gov

Research demonstrates that PU-H71 treatment results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. frontiersin.orgnih.gov This alteration promotes the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c into the cytosol. frontiersin.orgnih.gov Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3 and ultimately, cell death. scielo.org.arplos.org Evidence of this caspase-dependent apoptosis includes the detection of cleaved PARP, a substrate of activated caspases, in PU-H71-treated cells. mdpi.com This apoptotic induction has been observed in a variety of cancer cell lines, including melanoma, cervix, colon, liver, and lung cancer. selleckchem.comnih.gov

By inhibiting Hsp90, PU-H71 disrupts the proper folding of a multitude of proteins, leading to an accumulation of unfolded or misfolded proteins within the endoplasmic reticulum (ER). frontiersin.org This condition triggers a cellular stress response known as the Unfolded Protein Response (UPR). frontiersin.orgnih.gov The UPR is a signaling network that initially aims to restore protein homeostasis but can trigger apoptosis if the stress is severe or prolonged. frontiersin.org

The activation of the UPR by PU-H71 is evidenced by several key molecular events. nih.gov One hallmark is the splicing of X-box binding protein 1 (XBP1) mRNA, a critical transcription factor in the UPR pathway. frontiersin.orgnih.gov Additionally, PU-H71 treatment leads to the upregulation of several UPR-associated proteins, including the chaperones Grp94 (Glucose-regulated protein 94) and Grp78 (Glucose-regulated protein 78), as well as the transcription factor ATF4 and the pro-apoptotic protein CHOP. selleckchem.comnih.gov

The activation of the UPR is a direct consequence of Endoplasmic Reticulum (ER) stress generated by PU-H71. frontiersin.orgnih.gov The ER is a central organelle for protein synthesis and folding, and its proper function is highly dependent on chaperones like Hsp90. When Hsp90 is inhibited, the ER's capacity to manage the protein-folding load is overwhelmed, leading to an accumulation of aberrant proteins. frontiersin.org This state of ER stress is a potent trigger for apoptosis. nih.gov In response to PU-H71-induced ER stress, apoptosis is initiated in various cancer cell types, while normal human fibroblasts appear unaffected. selleckchem.comnih.gov This selectivity suggests that cancer cells, due to their high proliferation rate and protein synthesis demands, are more vulnerable to disruptions in protein homeostasis.

MarkerEffect of PU-H71 (at 2.5 µM)PathwayReference
XBP1 mRNA2.3-fold increase in splicingUnfolded Protein Response selleckchem.com
Grp943.7-fold increase in protein expressionUnfolded Protein Response selleckchem.com
Grp784.9-fold increase in protein expressionUnfolded Protein Response selleckchem.com
ATF41.8-fold increase in mRNA expressionUnfolded Protein Response selleckchem.com
CHOP48-fold increase in protein expressionUnfolded Protein Response / ER Stress-mediated Apoptosis selleckchem.com
Activation of Unfolded Protein Response

Cell Cycle Perturbations

In addition to inducing apoptosis, PU-H71 disrupts the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.

PU-H71 has been shown to induce cell cycle arrest at the G1/S checkpoint in specific cancer cell types. caymanchem.comsapphire-usa.comnih.gov This arrest prevents the cells from entering the S phase, during which DNA replication occurs. In multiple myeloma (MM.1R) cells, PU-H71 at a concentration of 100 nM induces a G1/S phase arrest. caymanchem.comsapphire-usa.com Similarly, in acute myeloid leukemia (AML) cell lines such as MOLM-13, OCI-AML3, and SKM-1, treatment with PU-H71 leads to an arrest in the G1 phase of the cell cycle. nih.gov This effect is associated with an increased expression of the cyclin-dependent kinase inhibitor CDKN1A (p21) and the tumor suppressor TP53 (p53). nih.gov The G1 arrest may also be mediated through the destabilization of Hsp90 client proteins essential for the G1 to S phase transition, such as CDK4. nih.gov

G2/M Phase Arrest

The inhibition of Heat shock protein 90 (Hsp90) by this compound has been shown to interfere with cell cycle progression, predominantly causing an arrest in the G2/M phase. nih.govpnas.org This cytostatic effect is a consequence of the destabilization and subsequent degradation of numerous Hsp90 client proteins that are essential for the transition from the G2 phase into mitosis. nih.gov

Research across various cancer types has consistently demonstrated the capacity of PU-H71 to induce a G2/M block. In triple-negative breast cancer (TNBC) cell lines, for instance, treatment with PU-H71 leads to a significant, dose-dependent accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest is not a permanent state; prolonged exposure often leads to a collapse of the cell cycle and an increase in cell death, as indicated by a rise in the sub-G1 population. nih.gov Similarly, studies on Ewing sarcoma have also reported that PU-H71 treatment results in G2/M phase arrest.

The primary molecular mechanism underlying this G2/M arrest is the PU-H71-mediated inhibition of Hsp90, which is crucial for the stability and function of key cell cycle regulators. In TNBC, Hsp90 has been found to be in a complex with Cyclin-Dependent Kinase 1 (CDK1) and Checkpoint Kinase 1 (Chk1), both of which are indispensable for G2/M progression. nih.gov Treatment with PU-H71 disrupts the chaperone function of Hsp90, leading to the proteasomal degradation of these client proteins. nih.govnih.gov The reduction in CDK1 and Chk1 levels is a direct cause of the observed G2/M block. nih.gov CDK1, in complex with its regulatory partner Cyclin B1, forms the Maturation-Promoting Factor (MPF), which is the master regulator for entry into mitosis. atlasgeneticsoncology.org By causing the depletion of CDK1, PU-H71 effectively prevents the formation of active MPF complexes, thereby halting cells at the G2/M checkpoint. nih.gov

The table below summarizes the effect of increasing concentrations of PU-H71 on cell cycle distribution in the MDA-MB-468 triple-negative breast cancer cell line after 24 hours of treatment.

PU-H71 Concentration (μM)Cells in G2/M Phase (%)
0 (Vehicle)Data not specified, baseline
0.2530
0.544
1.069

Data sourced from studies on MDA-MB-468 cells. nih.gov

Furthermore, the degradation of Chk1, a critical component of the DNA damage checkpoint, contributes to the anti-cancer effects of PU-H71. nih.gov In response to DNA damage, Chk1 is activated to arrest the cell cycle and allow time for repair. nih.gov By promoting Chk1 degradation, PU-H71 can abrogate the G2 checkpoint, which is particularly crucial for the survival of cancer cells with p53 mutations that lack a functional G1/S checkpoint. researchgate.net

A significant consequence of bypassing the G2/M checkpoint without proper DNA repair is a form of cell death known as mitotic catastrophe. This process is characterized by aberrant mitosis, leading to the formation of multinucleated cells and subsequent cell death. nih.gov Research has shown that in certain cancer cells, particularly those with a deficient p53 status, PU-H71 can enhance mitotic catastrophe, especially when combined with DNA-damaging agents like heavy ion radiation. nih.gov For example, in p53-deficient H1299 lung cancer cells, the combination of PU-H71 and carbon ion irradiation significantly increased the incidence of mitotic catastrophe, an effect that was not observed in p53 wild-type A549 cells. nih.gov This suggests that the mode of cell death induced by PU-H71 can be cell-type dependent and influenced by the genetic background of the cancer cells. nih.gov

The table below lists key Hsp90 client proteins involved in the G2/M transition that are destabilized by PU-H71.

ProteinFunction in G2/M PhaseEffect of PU-H71
CDK1 (Cyclin-Dependent Kinase 1)Key driver of entry into mitosis when complexed with Cyclin B1. atlasgeneticsoncology.orgDegradation, leading to G2/M arrest. nih.gov
Chk1 (Checkpoint Kinase 1)Mediates G2/M arrest in response to DNA damage. nih.govDegradation, abrogating the DNA damage checkpoint. nih.gov
Raf-1Component of the MAPK signaling pathway which can influence cell cycle progression. nih.govDegradation, contributing to cell cycle arrest. nih.gov
AktA survival kinase that can influence cell cycle progression.Degradation, contributing to anti-proliferative effects. pnas.org

Preclinical Efficacy of Pu H71 Hydrate

In Vitro Anti-Proliferative and Cytotoxic Effects

Evaluation in Human Cancer Cell Lines

PU-H71 has exhibited potent anti-proliferative and cytotoxic effects across a diverse range of human cancer cell lines. The compound's ability to induce cell death and inhibit growth has been consistently observed in various cancer types, highlighting its broad-spectrum anti-neoplastic activity. frontiersin.org

Triple-Negative Breast Cancer (TNBC): In TNBC cell lines, which lack estrogen, progesterone, and HER2 receptors, PU-H71 has shown remarkable efficacy. nih.govpnas.org Treatment with PU-H71 potently suppressed the growth of MDA-MB-468, MDA-MB-231, and HCC-1806 cell lines, with IC50 values of 65 nM, 140 nM, and 87 nM, respectively. pnas.org Furthermore, at a concentration of 1 µM, PU-H71 induced significant cell death, killing 80% of MDA-MB-468 cells, 65% of MDA-MB-231 cells, and 80% of HCC-1806 cells after a 72-hour incubation period. pnas.org These effects are associated with the degradation of key oncoproteins and cell cycle arrest at the G2/M phase. nih.govpnas.org

Glioblastoma: PU-H71 has demonstrated potent activity against glioblastoma cells. Studies have shown that it strongly inhibits the proliferation, colony-forming ability, and migration of patient-derived glioma stem-like cells (GSCs) and commercial glioma cell lines. This is achieved through the downregulation of essential pro-survival proteins, leading to programmed cell death.

Multiple Myeloma: The compound is effective against multiple myeloma cells, including those resistant to conventional therapies. PU-H71 treatment leads to the induction of the unfolded protein response and caspase-dependent apoptosis in various human myeloma cell lines.

Ewing Sarcoma: In Ewing sarcoma cell lines, PU-H71 has shown significant therapeutic potential. It induces G2/M phase arrest and leads to the depletion of critical proteins involved in cell survival and proliferation.

Hepatocellular Carcinoma (HCC): Preclinical studies have indicated that PU-H71 is effective in treating hepatocellular carcinoma. In vivo xenograft models have shown that the compound is retained in tumors at pharmacologically relevant concentrations while being cleared from normal liver tissue, suggesting a favorable therapeutic window. spandidos-publications.com

Chronic Myelogenous Leukemia (CML): In CML cells, PU-H71 has been shown to target the aberrant signalosome, with a particular focus on the Raf-MAPK pathway. frontiersin.org

The following table summarizes the in vitro cytotoxic effects of PU-H71 on various human cancer cell lines.

Cell LineCancer TypeEffectIC50 ValueReference
MDA-MB-468Triple-Negative Breast CancerGrowth Inhibition, Cytotoxicity65 nM pnas.org
MDA-MB-231Triple-Negative Breast CancerGrowth Inhibition, Cytotoxicity140 nM pnas.org
HCC-1806Triple-Negative Breast CancerGrowth Inhibition, Cytotoxicity87 nM pnas.org
VariousGlioblastomaInhibition of Proliferation, Colony Formation-
VariousMultiple MyelomaInduction of Apoptosis-
A673Ewing SarcomaG2/M Phase Arrest, Protein Depletion- nih.gov
VariousHepatocellular Carcinoma-- spandidos-publications.com
K562Chronic Myelogenous Leukemia-- frontiersin.org

Comparative Analysis of Cytotoxicity and Sensitivity in Malignant versus Normal Cells

A critical aspect of an effective anti-cancer agent is its ability to selectively target malignant cells while sparing normal, healthy cells. PU-H71 has demonstrated a significant therapeutic window in this regard.

Fibroblasts: Studies have shown that PU-H71 does not radiosensitize normal human fibroblasts, in contrast to its effect on cancer cells. nih.gov While the compound effectively sensitizes various cancer cell lines to radiation, its impact on normal fibroblasts is minimal. For instance, treatment with PU-H71 alone was not toxic to the normal human fibroblast cell line AG01522. nih.gov

Normal Human Astrocytes: In studies involving glioblastoma, PU-H71 induced significant programmed cell death in glioma cells but not in normal human astrocytes (NHAs). This selective activity is attributed to a higher binding affinity of PU-H71 for Hsp90 in cancer cells compared to normal cells.

This selectivity is a key feature of PU-H71, suggesting a lower potential for toxicity to normal tissues, a common limitation of many conventional chemotherapies. frontiersin.org

In Vivo Anti-Tumor Activity in Xenograft and Orthotopic Models

The promising in vitro results of PU-H71 have been substantiated by its significant anti-tumor activity in various in vivo models.

Tumor Regression and Growth Inhibition Studies

PU-H71 has demonstrated potent and durable anti-tumor effects in xenograft models of various cancers. nih.govpnas.org

In a triple-negative breast cancer xenograft model using MDA-MB-231 cells, administration of PU-H71 resulted in a 96% inhibition of tumor growth. nih.gov Remarkably, these TNBC tumors responded to repeated treatment cycles for over five months without evidence of developing resistance. nih.govpnas.org In some instances, complete responses and tumor regression to the point of scar tissue have been observed. nih.gov

Similarly, in Ewing sarcoma xenografts, treatment with PU-H71 significantly inhibited tumor growth compared to control groups. nih.gov Preclinical studies have consistently highlighted the ability of PU-H71 to induce tumor regression and prolong survival in various cancer xenograft models. frontiersin.orgfrontiersin.org

Impact on Tumor Cell Proliferation and Angiogenesis

The anti-tumor effects of PU-H71 in vivo are associated with a significant reduction in the proliferative and angiogenic potential of tumors.

In TNBC xenografts, the 96% inhibition of tumor growth was accompanied by a 60% reduction in tumor cell proliferation. nih.gov This was evidenced by a decrease in the number of cells positive for the proliferation marker phospho-histone H3. nih.gov Furthermore, PU-H71 treatment led to a 6-fold increase in apoptosis within the tumor tissue. nih.gov

In glioblastoma models, inhibition of Hsp90 by PU-H71 significantly reduced angiogenesis.

Reduction of Metastatic Burden

The ability to control or reduce metastasis is a critical factor in cancer therapy. Preclinical evidence suggests that PU-H71 can significantly reduce the metastatic burden.

In a metastatic model of Ewing sarcoma, mice treated with PU-H71 showed a significant reduction in metastatic burden compared to control mice. nih.gov The inhibition of key proteins involved in cell invasion and migration by PU-H71 likely contributes to this effect. In TNBC models, PU-H71 has been shown to downregulate proteins involved in the invasive potential of the cancer cells. nih.govpnas.org

Assessment of Therapeutic Window in Animal Models

The therapeutic window, a critical measure of a drug's safety and efficacy, is defined by the range between the dose that produces a therapeutic effect and the dose that causes unacceptable toxicity. Preclinical animal studies are essential for establishing this window. For the Heat shock protein 90 (Hsp90) inhibitor, PU-H71 hydrate (B1144303), extensive evaluation in various animal models has consistently demonstrated a wide therapeutic window, characterized by potent antitumor activity at doses that are well-tolerated by the host. frontiersin.orgpnas.orgresearchgate.net

A key factor contributing to this favorable therapeutic window is the selective action of PU-H71. The compound shows a significantly higher binding affinity for Hsp90 within cancer cells compared to normal cells. mdpi.com Research on glioma cells revealed that PU-H71 has a 50-fold greater selectivity for inhibiting the growth of malignant cells over normal fibroblasts. mdpi.com Similarly, its binding affinity for Hsp90 in SKBr3 human breast adenocarcinoma cells was found to be approximately three times higher than in normal heart and lung tissues. mdpi.com This preferential targeting leads to the induction of programmed cell death (apoptosis) specifically in tumor cells, while leaving normal cells largely unaffected. mdpi.comgoogle.com

In vivo studies across a range of cancer models have substantiated these findings, showing that PU-H71 can be administered at therapeutically effective concentrations without inducing significant toxicity in the host animal. frontiersin.orgpnas.orgresearchgate.net For instance, in murine models of triple-negative breast cancer (TNBC), PU-H71 achieved potent and lasting antitumor effects, including complete tumor regression, with no observable toxicity to the host. pnas.org A comprehensive toxicity study in B6D2F1 mice, which received multiple doses of PU-H71, found no macroscopic or microscopic evidence of toxicity in vital organs, and no signs of hematologic, renal, or hepatic damage. pnas.org

This lack of toxicity to normal tissues has been a consistent finding across different preclinical settings.

Ewing Sarcoma: A significant therapeutic window was observed between the compound's activity against Ewing sarcoma cell lines and its effect on benign mesenchymal stromal and hematopoietic stem cells. nih.govaacrjournals.org

Hepatocellular Carcinoma: In animal models of liver cancer, PU-H71 was effective and well-tolerated, indicating a low risk for severe liver toxicity. frontiersin.orgspandidos-publications.com

Myeloproliferative Neoplasms: In rodent models for JAK2-dependent myeloproliferative neoplasms, PU-H71 specifically inhibited the malignant clone's proliferation and signaling without affecting normal red blood cell and platelet production. frontiersin.org

Radiosensitization: When used to enhance radiation therapy in models of lung cancer and osteosarcoma, PU-H71 significantly increased the sensitivity of cancer cells to radiation while having only a minimal effect on normal human fibroblasts. spandidos-publications.comnih.gov

Biodistribution studies further illuminate the basis for this wide therapeutic window. Positron emission tomography (PET) imaging has shown that PU-H71 selectively accumulates and is retained in tumor tissues, while being rapidly cleared from normal tissues and plasma. frontiersin.orgnih.gov Within 24 hours of administration, tumor-to-normal tissue concentration ratios were observed to be as high as 50 to 100 for tissues such as the brain, muscle, heart, and spleen. nih.gov This tumor-specific retention allows for sustained inhibition of Hsp90 where it is most needed, minimizing exposure and potential side effects in healthy tissues. frontiersin.orgresearchgate.net

The collective evidence from these animal models indicates that PU-H71 possesses a broad therapeutic window, a highly desirable characteristic for an anticancer agent. Its ability to selectively target cancer cells and achieve significant tumor regression without causing notable toxicity to normal tissues underscores its potential as a targeted therapy. frontiersin.orgpnas.orgresearchgate.net

Table 1: Comparative Effects of PU-H71 on Cancerous vs. Normal Cells in Preclinical Models

Cancer Model Effect on Cancer Cells Effect on Normal Cells/Tissues Source
Glioma Induced significant programmed cell death; inhibited proliferation, colony formation, and migration. Did not induce programmed cell death in normal cells; glioma cells were more sensitive than normal human astrocytes. mdpi.com
Triple-Negative Breast Cancer (TNBC) Caused tumor regression and complete responses in xenografts. No evidence of macroscopic, microscopic, hematologic, renal, or hepatic toxicity in mice. pnas.org
Ewing Sarcoma Inhibited tumor growth and metastasis. Significant therapeutic window noted against benign mesenchymal stromal and hematopoietic stem cells. nih.govaacrjournals.org
Lung & Osteosarcoma (with radiation) Significantly sensitized cancer cells to radiation. Minimal radiosensitizing effect observed in normal human fibroblasts. spandidos-publications.comnih.gov
Myeloproliferative Neoplasms Inhibited abnormal erythrocytosis and megakaryopoiesis. Did not impact normal erythrocytosis and megakaryopoiesis. frontiersin.org

| Hepatocellular Carcinoma | Effectively inhibited tumor growth. | Well-tolerated with no adverse effects on liver function. | frontiersin.orgspandidos-publications.com |

Table 2: Summary of PU-H71 Toxicity Findings in Animal Models

Animal Model Tissues/Systems Examined Findings Source
B6D2F1 Mice (TNBC Study) Vital tissues (histologic exam), blood (hematologic), kidney (renal), liver (hepatic). No evidence of toxicity. pnas.org
BALB/c Mice (Malaria Study) General health (weight, activity, grooming). No significant toxic effects observed. plos.orgcambridge.org
Hepatocellular Carcinoma Xenograft Mice Liver function. No adverse effects observed; lack of significant hepatotoxicity. frontiersin.orgspandidos-publications.com

| Multiple Xenograft Models | General observation. | Prolonged survival without causing significant toxicity to normal tissues. | frontiersin.orgresearchgate.net |

Table 3: Compound Names Mentioned

Compound Name
17-AAG (Tanespimycin)
17-DMAG (Alvespimycin)
Akt
Bcl-2
Bcl-xL
Bortezomib (B1684674)
c-Kit
c-MYC
CDK1
Chk1
Cytochrome c
EGFR
ERK2
EWS-FLI1
HER2
HER3
hTERT
IGF1R
IRAK-1
JAK2
Ku70
MPLW515L
NF-κB
pERK
PKC
PU-3
PU-H71 hydrate
Rad51
Raf-1
TBK1
Temozolomide (B1682018)

Therapeutic Applications and Disease Specific Research

Oncology

Breast Cancer Research (HER2-negative, Triple-Negative)

PU-H71 has been investigated as a potent agent against aggressive forms of breast cancer, particularly triple-negative breast cancer (TNBC) and HER2-negative subtypes, which often lack targeted therapy options. researchgate.netcancer.gov

In preclinical models, PU-H71 induces complete responses in TNBC. caymanchem.com Research using TNBC cell lines demonstrated that PU-H71 potently inhibits cell growth and induces apoptosis. semanticscholar.org It effectively kills a significant percentage of TNBC cells and reduces the levels of key proliferative and anti-apoptotic molecules such as EGFR, HER3, Raf-1, and Akt. targetmol.com In xenograft models of TNBC (MDA-MB-231 and HCC1806), treatment with PU-H71 resulted in substantial tumor volume reduction. caymanchem.com

A study combining PU-H71 with dehydroepiandrosterone (B1670201) (DHEA) in the MDA-MB-231 TNBC cell line showed a synergistic anti-tumor effect, leading to oxidative stress and apoptotic cell death. researchgate.netsemanticscholar.org

Clinical research has explored PU-H71 in combination with chemotherapy for HER2-negative metastatic breast cancer. A phase Ib trial evaluated PU-H71 with nab-paclitaxel, demonstrating the combination was well-tolerated and showed evidence of clinical activity. nih.govnih.gov An associated study utilized [124I]PU-H71 Positron Emission Tomography (PET) imaging to measure epichaperome expression, suggesting that higher baseline levels were associated with more durable disease control, highlighting its potential as a predictive biomarker. nih.govnih.gov

Table 1: In Vitro Activity of PU-H71 in Breast Cancer Cell Lines

Cell LineCancer SubtypeIC50 (nM)EffectReference
MDA-MB-231Triple-Negative140Growth Inhibition, Apoptosis targetmol.com
MDA-MB-468Triple-Negative65Growth Inhibition targetmol.com
HCC-1806Triple-Negative87Growth Inhibition targetmol.com
SKBr3HER2-Positive17Growth Inhibition
MCF-7ER-Positive31Growth Inhibition

Hematological Malignancies Research

In aggressive B-cell lymphomas like Diffuse Large B-Cell Lymphoma (DLBCL), cancer cells can organize metabolic enzymes into highly efficient complexes to fuel rapid growth. cornell.edu Research indicates that PU-H71 disrupts these metabolic compartments, which are maintained by oncogenic Hsp90. cornell.edujhu.edu By inhibiting Hsp90, PU-H71 was shown to stabilize certain metabolic enzyme complexes, such as IMPDH2-CTPS1 and GPI-RPIA, indicating a disruption of their dynamic function. jhu.edu This leads to a reduction in both glycolysis and mitochondrial respiration in DLBCL cells. jhu.edu

Furthermore, PU-H71 has been shown to destabilize the BCL-6 transcriptional repressor, a key driver in certain B-cell lymphomas, leading to specific antitumor activity. nih.govnih.gov

PU-H71 has demonstrated potent anti-myeloma activity in vitro, affecting both drug-sensitive (MM.1S) and dexamethasone-resistant (MM.1R) multiple myeloma cell lines. caymanchem.comnih.gov The compound decreases cell viability and induces caspase-dependent apoptosis. nih.gov In MM.1R cells, PU-H71 was also found to cause cell cycle arrest at the G1/S phase. caymanchem.com

The mechanism of action in myeloma is attributed to the inhibition of both the cytosolic HSP90A and the endoplasmic reticulum paralogue HSP90B1 (gp96). nih.gov The finding that myeloma cells with reduced gp96 were more resistant to PU-H71 suggests that its efficacy is partly mediated through the inhibition of this endoplasmic reticulum chaperone and the subsequent activation of the unfolded protein response. nih.gov

For myeloproliferative neoplasms (MPNs) driven by mutations in the Janus kinase 2 (JAK2) gene, PU-H71 has shown significant therapeutic potential. jci.orgnih.gov Research has established that the mutated JAK2 protein is a client of Hsp90. jci.orgnih.gov PU-H71 treatment disrupts JAK2's stability, leading to its degradation in vitro and in vivo. jci.orgnih.gov

In cell lines with JAK2 mutations and in primary patient samples, PU-H71 caused a potent, dose-dependent inhibition of cell growth and downstream signaling pathways like JAK-STAT. jci.orgmdpi.com In mouse models of polycythemia vera (PV) and essential thrombocytosis (ET), PU-H71 treatment led to the degradation of JAK2, normalization of peripheral blood counts, and improved survival. jci.orgnih.gov Notably, the treatment also reduced the mutant allele burden in these models, suggesting a disease-modifying potential. jci.orgopenaccessjournals.com

Table 2: Effects of PU-H71 in Preclinical Models of JAK2-Dependent MPN

Model SystemKey FindingsReference
JAK2V617F & MPLW515L Mouse ModelsNormalized peripheral blood counts, reduced splenomegaly, improved survival. jci.org
JAK2V617F & MPLW515L Mouse ModelsReduced JAK2V617F allele burden. jci.org
JAK2 Mutant Cell Lines (UKE-1, SET-2)Dose-dependent inhibition of cell growth, degradation of JAK2 protein. jci.orgmdpi.com
Primary MPN Patient SamplesInhibition of cell growth and signaling. jci.org
Multiple Myeloma

Central Nervous System Malignancies Research (Glioblastoma, Glioma)

PU-H71 has been evaluated for its efficacy against central nervous system malignancies like glioblastoma (GBM) and other gliomas. In patient-derived glioma cells, PU-H71 strongly inhibited proliferation, colony-forming ability, and migration. mdpi.com The treatment led to a significant downregulation of essential Hsp90 client proteins involved in glioma cell survival and progression, including EGFR, AKT, MAPK, and S6. mdpi.comresearchgate.net This disruption of pro-survival signaling pathways resulted in the induction of programmed cell death in glioma cells but not in normal human astrocytes. mdpi.com

Furthermore, PU-H71 has been shown to sensitize glioma cells to the alkylating agent temozolomide (B1682018), with the combination demonstrating greater anticancer efficacy than either agent alone. mdpi.comresearchgate.net This suggests a potential role for Hsp90 inhibitors in overcoming resistance to standard chemotherapy in GBM. researchgate.net A significant challenge identified in these studies is the limited ability of PU-H71 to cross the blood-brain barrier (BBB), which may restrict its systemic use for brain tumors. mdpi.comresearchgate.net

Sarcoma Research (Ewing Sarcoma)

In the context of Ewing Sarcoma, a rare and aggressive cancer of the bone or soft tissue, PU-H71 has shown preclinical efficacy. Research indicates that HSP90 plays a crucial role in regulating a number of proteins that are deregulated in this disease. ascopubs.org

Studies have demonstrated that PU-H71 treatment suppresses the survival and metastatic potential of Ewing Sarcoma cells. frontiersin.org This is achieved through the inhibition of key signaling molecules including IGF-1R, AKT, and pERK, and the downregulation of several critical proteins such as RAF-1, c-MYC, c-KIT, IGF1R, hTERT, and the fusion protein EWS-FLI1, which is a hallmark of Ewing Sarcoma. ascopubs.orgfrontiersin.org

Furthermore, preclinical studies have explored the combination of PU-H71 with the proteasome inhibitor bortezomib (B1684674). This combination has been shown to be synergistic, leading to a significant inhibition of tumor growth and metastasis in Ewing Sarcoma xenograft models. ascopubs.orgfrontiersin.org The combination therapy resulted in increased markers of apoptosis, such as cleaved PARP and cleaved caspase 3. ascopubs.org

Table 1: Effects of PU-H71 in Ewing Sarcoma Preclinical Models

Finding Effect Affected Molecules/Pathways Reference
MonotherapySuppressed cell survival and metastasisInhibition of IGF-1R, AKT, pERK; Downregulation of RAF-1, c-MYC, c-KIT, IGF1R, hTERT, EWS-FLI1 ascopubs.orgfrontiersin.org
Combination Therapy (with Bortezomib)Synergistic inhibition of tumor growth and metastasisIncreased cleaved PARP and cleaved caspase 3 ascopubs.orgfrontiersin.org

Liver Cancer Research (Hepatocellular Carcinoma)

In hepatocellular carcinoma (HCC), the most common type of primary liver cancer, PU-H71 has been investigated as a potential therapeutic agent. researchgate.netnih.gov Preclinical studies have shown that PU-H71 is effective in treating HCC and is well-tolerated, with a notable lack of significant hepatotoxicity. spandidos-publications.com

An advantageous characteristic of PU-H71 in the context of HCC is its rapid clearance from non-tumorous liver tissue while being retained at pharmacologically active concentrations within tumors. nih.govspandidos-publications.com This differential retention enhances the therapeutic window of the compound. frontiersin.org In mouse models, treatment with PU-H71 did not significantly affect key signaling proteins like ERK, AKT, or CDK4 in healthy liver tissue, further supporting its targeted action. frontiersin.orgnih.gov The inhibition of HSP90 by PU-H71 can also impact the activity of histone methyltransferases like SMYD3, which is overexpressed in HCC and contributes to cancer cell proliferation. frontiersin.org

Pancreatic Cancer Research

Research in pancreatic cancer models, including cell lines, patient-derived biospecimens, and xenografts, has revealed a novel therapeutic strategy involving PU-H71. frontiersin.orgnih.gov Pancreatic cancer is often characterized by redundant signaling pathways that contribute to drug resistance. frontiersin.org

Studies have shown that the efficacy of PU-H71 in pancreatic cancer cells is linked to the level of epichaperome occupancy. nih.gov A key finding is that priming pancreatic cancer cells with PU-H71 can induce a "hyperconnected" state in the cancer cell's protein-protein interaction networks (interactome). frontiersin.org This hyperconnectivity makes the cancer cells more vulnerable to other therapies that were previously ineffective. frontiersin.org This approach of pharmacologically manipulating the interactome represents a promising strategy to overcome drug resistance in cancers with high epichaperome expression. frontiersin.orgnih.gov

Neurodegenerative Disorders and Neuroinflammation

Beyond its applications in oncology, PU-H71 and related compounds are being explored for their potential in treating neurodegenerative disorders and neuroinflammatory conditions. researchgate.netnih.gov

Investigation in Alzheimer's Disease Models (with related epichaperome inhibitors like PU-AD)

In the context of Alzheimer's disease, research has focused on the role of the epichaperome in driving the disease's pathology. drugtargetreview.com Stressors related to Alzheimer's disease lead to the formation of epichaperomes, which in turn cause dysfunctional protein networks. drugtargetreview.com

A CNS-permeable version of PU-H71, known as PU-AD (also called icapamespib), has been developed to specifically target these epichaperomes in the brain. drugtargetreview.comrsc.org Preclinical studies in mouse models of Alzheimer's disease and tauopathies have shown that PU-AD can prevent the stabilization and aggregation of proteins like hyperphosphorylated tau. drugtargetreview.comalzheimersnewstoday.com Treatment with PU-AD in these models led to the clearance of aggregated tau, the restoration of cognitive function, and an increased lifespan. drugtargetreview.comalzheimersnewstoday.com The therapeutic effect is attributed to the dismantling of the epichaperome, which restores normal cellular processes and protein network connectivity. rsc.org

Table 2: Effects of PU-AD in Alzheimer's Disease Models

Finding Effect Mechanism Reference
Cognitive FunctionRetained and restored cognitive abilitiesClearance of aggregated hyperphosphorylated tau drugtargetreview.comalzheimersnewstoday.com
Protein AggregationPrevented stabilization and aggregation of aberrant proteinsSelective inhibition of epichaperome function drugtargetreview.combiospace.com
Neuronal HealthPromoted neuronal survivalInitiation of degradation of disease-associated proteins drugtargetreview.com
LifespanSubstantially increased lifespan in mouse modelsRestoration of proteostasis network connectivity drugtargetreview.com

Suppression of Glial Cell Activation in Neuroinflammatory Contexts

PU-H71 has demonstrated the ability to suppress the activation of glial cells, which are the primary immune cells of the central nervous system. researchgate.netnih.gov This suggests a potential therapeutic role for PU-H71 in neuroinflammatory disorders. frontiersin.orgresearchgate.net

Specifically, PU-H71 has been shown to reduce the activation of astrocytes, a type of glial cell, when stimulated by lipopolysaccharide (LPS). nih.gov This effect is measured by a decrease in the expression of nitric oxide synthase 2 (NOS2) and subsequent nitrite (B80452) production. selleckchem.comfrontiersin.org The compound also exhibits anti-inflammatory effects on microglia, another type of glial cell, although these effects are reported to be milder. nih.gov The mechanism for these anti-inflammatory properties is likely mediated by the inhibition of the NF-κB signaling pathway. selleckchem.comnih.gov

Potential Role in Parkinson's Disease Research

The potential application of HSP90 inhibitors like PU-H71 in Parkinson's disease is an emerging area of research. nih.gov A number of pathological events in Parkinson's disease have been associated with HSP90. frontiersin.org For instance, Leucine-rich repeat kinase 2 (LRRK2), an enzyme linked to both familial and sporadic cases of Parkinson's, forms a complex with HSP90. frontiersin.org

Inhibition of HSP90 has been shown to disrupt this interaction, leading to the degradation of LRRK2. jneurosci.org This suggests that targeting HSP90 could be a therapeutic strategy to reduce the levels of pathogenic forms of LRRK2. jneurosci.org While the ability of PU-H71 to efficiently cross the blood-brain barrier and its specific effects in in vivo models of Parkinson's disease require further investigation, the targeting of molecular chaperones like HSP90 is considered a reasonable therapeutic approach for neurodegenerative disorders. jneurosci.orgplos.org Research is ongoing to develop novel, brain-penetrant HSP90 inhibitors for Parkinson's disease. michaeljfox.org

Combination Therapeutic Strategies Involving Pu H71 Hydrate

Synergistic Anti-Tumor Effects with Chemotherapeutic Agents

PU-H71 hydrate (B1144303) has demonstrated synergistic effects when combined with a range of chemotherapeutic agents across different cancer types. These combinations often lead to enhanced tumor cell death and can overcome resistance mechanisms.

Clinical OutcomeOverall Population (n=12)Triple-Negative Breast Cancer Subgroup (n=7)
Overall Response Rate (ORR) 17%29%
Clinical Benefit Rate (CBR) at 24 weeks 42%Not Reported
Median Time to Progression (TTP) 18.6 weeksNot Reported
Data from a phase Ib trial of PU-H71 and nab-paclitaxel in HER2-negative metastatic breast cancer. nih.govnih.gov

Combination with Temozolomide (B1682018)

In preclinical studies, PU-H71 has shown synergistic effects with the alkylating agent temozolomide in treating glioma cells. nih.gov The combination of PU-H71 and temozolomide resulted in a more robust inhibition of glioma cell proliferation than either agent alone. nih.gov This synergistic activity suggests that combining these two drugs could allow for the use of lower, less toxic doses of each. nih.gov The combination has been shown to downregulate key survival pathways, such as the EGFR pathway, and induce programmed cell death in glioma cells. nih.gov

Treatment GroupEffect on Glioma Cell ProliferationSynergistic IndexKey Pathway Attenuated
PU-H71 + Temozolomide Robustly inhibitedHigh degree of synergy observedEGFR and downstream signaling
Findings from preclinical studies on the combination of PU-H71 and temozolomide in glioma cells. nih.gov

Combination with Bortezomib (B1684674)

The combination of PU-H71 and the proteasome inhibitor bortezomib has demonstrated synergistic activity in Ewing sarcoma preclinical models. nih.gov This combination led to a significant reduction in tumor growth and metastatic burden in mice compared to either drug used alone. nih.gov Mechanistically, the combination of PU-H71 and bortezomib leads to a marked accumulation of ubiquitinated proteins, causing proteotoxic stress within the tumor cells. nih.gov Furthermore, the combination resulted in the depletion of several critical proteins for Ewing sarcoma cell survival and proliferation, including AKT, pERK, RAF-1, and EWS-FLI1. nih.govnih.gov

Effect of PU-H71 and Bortezomib Combination in Ewing Sarcoma
Cellular Impact
Increased accumulation of ubiquitinated proteins
Leads to proteotoxic stress in tumor cells
Protein Depletion
Depletion of AKT, pERK, RAF-1, c-MYC, c-KIT, IGF1R, hTERT, and EWS-FLI1
In Vivo Outcomes
Significant inhibition of Ewing sarcoma xenograft growth
Preclinical findings for the combination of PU-H71 and bortezomib in Ewing sarcoma. nih.govnih.gov

Combination with Prodigiosin (B1679158)

A novel combination of PU-H71 and prodigiosin, a bacterial metabolite, has been investigated as a potential therapy for triple-negative breast cancer (TNBC). mdpi.comwaocp.org This combination was found to have a synergistic effect on the MDA-MB-231 TNBC cell line. waocp.org The treatment led to an increase in the levels of caspases 3, 8, and 9, which are key mediators of apoptosis. mdpi.comtandfonline.com Concurrently, a significant decrease in the expression and transcription levels of HSP90α was observed. mdpi.comtandfonline.com The combination of half the IC50 of both prodigiosin (2.1 µM) and PU-H71 (157.88 nM) resulted in a maximum inhibition of 75.14% in MDA-MB-231 cells. tandfonline.com

CombinationCell LineKey Findings
PU-H71 + Prodigiosin MDA-MB-231 (TNBC)Increased levels of caspases 3, 8, and 9
Decreased mTOR expression
Decreased HSP90α expression and transcription
Preclinical insights into the combination therapy of prodigiosin and PU-H71 for triple-negative breast cancer. mdpi.comtandfonline.com

Combination with Dehydroepiandrosterone (B1670201) (DHEA)

The combination of PU-H71 with dehydroepiandrosterone (DHEA) has been shown to exert a synergistic anti-tumor effect on the MDA-MB-231 triple-negative breast cancer cell line. semanticscholar.orgnih.gov This combination therapy was found to induce oxidative stress, which in turn leads to apoptotic cell death. nih.gov A notable finding was the significant increase in the expression of caspase-3 in cells treated with the combination, compared to cells treated with either drug alone. semanticscholar.org While PU-H71 or DHEA alone led to a decrease in caspase-3 expression, the combined therapy resulted in a 1.4-fold increase compared to control cells. semanticscholar.org

Treatment GroupEffect on Caspase-3 Gene Expression (Fold Change vs. Control)
PU-H71 alone 0.66
DHEA alone 0.43
PU-H71 + DHEA 1.4
Gene expression analysis in MDA-MB-231 cells treated with PU-H71 and DHEA. semanticscholar.org

Radiosensitization in Cancer Therapy

PU-H71 has been shown to act as a radiosensitizer, enhancing the efficacy of radiation therapy in killing cancer cells. frontiersin.orgdana-farber.org This effect is particularly promising for improving the outcomes of treatments like carbon-ion radiotherapy (CIRT). nih.gov PU-H71 sensitizes cancer cells to radiation by inhibiting DNA double-strand break (DSB) repair mechanisms, specifically the homologous recombination (HR) and non-homologous end-joining (NHEJ) pathways. nih.gov This leads to an increase in unrepaired DNA damage and subsequent cell death in irradiated tumor cells. frontiersin.org

In preclinical studies, PU-H71 significantly sensitized various human cancer cell lines to heavy ion radiation, including lung and cervical cancer cells, while having a minimal sensitizing effect on normal human fibroblast cells. nih.govnih.gov This tumor-specific radiosensitization suggests that PU-H71 could help to lower the required radiation dose to achieve tumor control, potentially reducing side effects on healthy tissues. nih.gov

Cancer Cell LineRadiation TypeRadiosensitivity Enhancement Ratio (at 10% survival)
HeLa-SQ5 (Cervical Cancer) Carbon Ion1.59
A549 (Lung Adenocarcinoma) Carbon Ion1.38
H1299 (Lung Adenocarcinoma) Carbon Ion2.05
Enhancement of radiosensitivity by PU-H71 in human cancer cell lines treated with heavy ion radiation. nih.gov

Enhancement of Carbon-Ion Beam Therapy Efficacy

PU-H71 hydrate has emerged as a promising agent for increasing the effectiveness of carbon-ion radiotherapy (CIRT), a type of heavy ion therapy with advantages over conventional photon-based radiation. nih.govnih.gov Heavy ion therapy is more effective at killing tumor cells and can be targeted more precisely, improving the sparing of normal tissue. nih.gov The combination of PU-H71 with CIRT aims to further boost these therapeutic benefits. nih.govfrontiersin.orgfrontiersin.org

Research has demonstrated that PU-H71 significantly sensitizes various cancer cells to carbon-ion irradiation. nih.gov In preclinical studies on mouse osteosarcoma cells (LM8), treatment with PU-H71 before exposure to carbon-ions led to a significant increase in cell death compared to radiation alone. nih.gov This radiosensitizing effect was quantified by the dose required to reduce the surviving fraction of cells to 10% (D10). The addition of PU-H71 lowered the required D10 dose, indicating enhanced sensitivity. nih.gov For instance, for 14-keV/µm C-ions, the enhancement ratio at D10 was 1.43. nih.gov

Crucially, this sensitizing effect appears to be cancer-specific. Studies have shown that while PU-H71 makes cancer cells more vulnerable to heavy ion radiation, it does not have a significant radiosensitizing effect on normal human fibroblasts. nih.govnih.gov This selectivity is attributed to the higher binding affinity of PU-H71 for Hsp90 complexes found in cancer cells compared to those in normal cells, resulting in selective cytotoxicity. nih.gov These findings suggest that combining PU-H71 with CIRT could provide a significant therapeutic advantage by increasing tumor control while minimizing damage to surrounding healthy tissues. nih.gov

Table 1: Enhancement Ratios of PU-H71 in Combination with X-ray and Carbon-Ion Beams in LM8 Osteosarcoma Cells

Radiation TypeD10 (Gy) - Radiation AloneD10 (Gy) - PU-H71 + RadiationEnhancement Ratio (E.R.10)
X-rays6.16 ± 0.034.80 ± 0.131.29 ± 0.04
Carbon-Ions (14-keV/µm)5.70 ± 0.044.01 ± 0.151.43 ± 0.05
Carbon-Ions (50-keV/µm)4.28 ± 0.083.24 ± 0.061.32 ± 0.05

Data sourced from a study on LM8 mouse osteosarcoma cells. nih.gov

Modulation of DNA Repair Pathways (Homologous Recombination, Non-Homologous End Joining)

The primary mechanism by which PU-H71 sensitizes cancer cells to radiation, including heavy ion therapy, is through the inhibition of DNA double-strand break (DSB) repair. nih.govspandidos-publications.com DSBs are the most critical lesions induced by ionizing radiation, and their effective repair is crucial for cell survival. nih.gov Cells utilize two main pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govcellsignal.com PU-H71 has been shown to effectively suppress both of these major repair pathways. nih.govnih.govoaepublish.com

Research findings indicate that PU-H71 treatment leads to a reduction in the protein expression levels of Rad51 and Ku70. nih.govdovepress.com Rad51 is a critical protein for the HR pathway, while Ku70 is a key component of the NHEJ pathway. spandidos-publications.comcellsignal.com By downregulating these proteins, PU-H71 impairs the cell's ability to mend radiation-induced DNA damage. nih.govspandidos-publications.com Studies using immunofluorescence have confirmed that in irradiated tumor cells, PU-H71 reduces the formation of Rad51 foci and the phosphorylation of DNA-PKcs, a protein kinase crucial for NHEJ activation. nih.govnih.gov This leads to the persistence of γ-H2AX foci, which are markers of unrepaired DSBs. nih.govspandidos-publications.com The simultaneous inhibition of both HR and NHEJ pathways by PU-H71 is a key factor in its potent ability to enhance the cell-killing effects of heavy ion radiotherapy. nih.govnih.gov

Impact on p38 MAPK Signaling in Radiosensitization

The mitogen-activated protein kinase (p38 MAPK) signaling pathway, which is involved in cellular stress responses, also plays a role in the radiosensitizing effects of PU-H71. frontiersin.orgnih.gov While PU-H71 treatment alone has been shown to inhibit the activation of p38, the combination of PU-H71 with radiation leads to a different outcome. nih.gov

Studies in breast carcinoma cells that have metastasized have shown that co-treatment with PU-H71 and radiation results in an increased phosphorylation of p38. nih.gov This increased activation of p38 MAPK is correlated with the radiosensitizing effect of PU-H71. frontiersin.org The p38 MAPK pathway is recognized for its close association with radiosensitivity in various cancers. researchgate.net The heightened activation of p38 signaling following combined treatment is considered a hallmark of the inflammatory response and contributes to the cytotoxic effects observed. nih.gov This suggests that the modulation of the p38 MAPK pathway is another important mechanism through which PU-H71 enhances the therapeutic effects of radiotherapy. frontiersin.orgnih.gov

Pharmacological Characterization of Pu H71 Hydrate in Translational Studies

Pharmacokinetic Profile in Preclinical Models and Human Subjects

The study of PU-H71 hydrate's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug—has been a central component of its clinical evaluation. nih.govresearchgate.net These characteristics are crucial for understanding its therapeutic potential and limitations.

Terminal Half-Life Evaluation

In a first-in-human Phase I clinical trial involving patients with advanced solid tumors, the pharmacokinetic profile of PU-H71 was characterized. nih.govnih.gov Following intravenous administration, the compound exhibited a mean terminal half-life (T½) of approximately 8.4 ± 3.6 hours. frontiersin.orgnih.govnih.gov This half-life, with a range of 2.7 to 19.8 hours, was found to be consistent across the various dose levels tested in the study, suggesting a stable and predictable elimination profile. nih.govresearchgate.net

Biodistribution and Selective Tumor Accumulation

A key feature of PU-H71 is its ability to selectively accumulate in tumor tissues. frontiersin.orgnih.gov This has been demonstrated in preclinical and clinical settings using positron emission tomography (PET) imaging with a radiolabeled version of the compound, [¹²⁴I]-PU-H71. nih.govsnmjournals.org

Biodistribution studies in mice bearing tumor xenografts showed significant accumulation and retention of the tracer in the tumor, with clearance from non-target organs by 24 hours post-injection. snmjournals.org At this time point, the tumor-to-blood and tumor-to-muscle uptake ratios were greater than 50, indicating high tumor specificity. snmjournals.org In human subjects, PET imaging revealed that PU-H71 selectively accumulates in tumors that express what is known as the "epichaperome," a network of chaperone proteins. frontiersin.orgnih.gov A tumor retention rate was observed in approximately 58% of patients, highlighting the compound's potential as a targeted therapy. frontiersin.orgnih.gov Further preclinical studies in mice with HER2-positive tumors showed that PU-H71 treatment led to a decrease in radiotracer uptake, corresponding to the degradation of the Hsp90 client protein HER2, confirming that the imaging signal reflects the drug's pharmacodynamic effect. plos.org

Metabolic Pathways and Biotransformation (e.g., S-oxidation, O-demethylation)

The biotransformation of PU-H71 has been investigated using human liver microsomes to understand how the drug is metabolized in the body. nih.gov In vitro studies revealed that the compound undergoes limited metabolism, with the resulting metabolites in patient plasma samples accounting for less than 10% of the concentration of the parent drug. frontiersin.org

The primary metabolic pathways identified are Phase I reactions, which include:

S-oxidation nih.gov

O-demethylation nih.gov

N-dealkylation nih.gov

De-iodination nih.gov

Clinical Safety and Tolerability Assessments

The safety and tolerability of PU-H71 have been evaluated in Phase I clinical trials, which are designed to determine the appropriate dose for further studies and identify potential side effects. nih.govnih.gov

Evaluation of Adverse Events in Phase I Clinical Trials

A first-in-human, open-label Phase I trial (NCT01393509) enrolled seventeen patients with advanced, refractory solid tumors. nih.govnih.govlarvol.com In this study, PU-H71 was generally well-tolerated. nih.govnih.gov Observed adverse events were primarily Grade 2 and Grade 3. nih.govresearchgate.net A single Grade 3 toxicity (vomiting) was noted that was possibly related to the study drug. nih.gov

Determination of Maximum Tolerated Dose (MTD)

The determination of the Maximum Tolerated Dose (MTD), the highest dose of a drug that can be given without causing unacceptable side effects, is a primary objective of Phase I trials.

In the first-in-human study of single-agent PU-H71, dose escalation proceeded from 10 mg/m² up to 470 mg/m². nih.gov However, the trial was closed prematurely because the drug supply was discontinued. nih.govnih.gov As a result, no dose-limiting toxicities were officially observed, and the MTD for single-agent PU-H71 was not determined. nih.govresearchgate.netnih.gov

In the combination study with nab-paclitaxel, a dose-limiting toxicity occurred at the first dose level. nih.gov Following the study protocol, the MTD of PU-H71 was established at 300 mg/m² when administered with nab-paclitaxel at 260 mg/m². nih.gov

Data Tables

Table 1: Pharmacokinetic Parameters of PU-H71 Hydrate (B1144303) in Humans

Parameter Value Note
Mean Terminal Half-Life (T½) 8.4 ± 3.6 hours No dependency on dose level observed. nih.govnih.gov
Time to Max Concentration (Tmax) ~1 hour Occurred by the end of the 1-hour intravenous infusion. nih.gov

Table 2: Clinical Trial Safety Overview

Trial Identifier Phase Population Key Findings MTD
NCT01393509 I Advanced Solid Tumors Generally well-tolerated; Grade 2 and 3 adverse events observed. nih.govnih.gov Not Determined nih.govnih.gov

Development of Imaging Biomarkers for HSP90 Target Engagement

The development of targeted therapies has been optimized by the parallel evolution of drug-specific companion diagnostics. For agents targeting the epichaperome, a network of molecular chaperones vital for the survival of cancer cells, noninvasive methods to confirm target engagement and measure drug delivery are crucial. nih.gov The heat shock protein 90 (HSP90) inhibitor, PU-H71, has been at the forefront of this effort through the development of radiolabeled analogs for use as imaging biomarkers. stressmarq.comontosight.ai These tools allow for the real-time, in vivo visualization of drug distribution and target interaction, providing critical pharmacometric data. stressmarq.com

A significant advancement in understanding the in vivo behavior of PU-H71 has been the development of a positron-emitting version of the inhibitor, radiolabeled with iodine-124 ([¹²⁴I]-PU-H71). nih.govontosight.ai This radiotracer enables the use of Positron Emission Tomography (PET) to visualize the uptake of PU-H71 in tumors and quantify the expression of its target, the epichaperome. nih.govstressmarq.com This theranostic imaging approach, known as PU-PET, serves as a tool to see where the drug accumulates in the body and to measure how much of the drug reaches the tumor. stressmarq.commskcc.org

In clinical studies, patients receive a non-therapeutic microdose of [¹²⁴I]-PU-H71 intravenously. nih.gov PET/CT scans are then performed at specific time points, typically between 3-4 hours and 20-24 hours post-infusion, to visualize the tracer's distribution. nih.gov The resulting images can identify tumors with high HSP90 activity, which "light up" due to the accumulation of the radiotracer. mskcc.org This allows for the non-invasive identification of patients with HSP90-avid tumors who are more likely to respond to therapy. mskcc.org

The quantitative data from PU-PET scans are used to assess the concentration of the tracer in both tumor and non-tumor tissues. nih.gov Key metrics such as the Standardized Uptake Value (SUV) and tumor-to-blood pool tracer concentration ratios are calculated from the reconstructed PET images. nih.gov This methodology allows for the classification of tumors based on their avidity for PU-H71, providing a predictive biomarker for treatment response. nih.gov For instance, high avidity can be defined by tumor-to-blood pool ratios greater than 1 at multiple scan time points. nih.gov

ParameterDescriptionSource
Radiotracer [¹²⁴I]-PU-H71 (a positron-emitting form of PU-H71) nih.govontosight.ai
Imaging Modality Positron Emission Tomography / Computed Tomography (PET/CT) nih.gov
Administration Intravenous infusion of a single, non-therapeutic microdose (up to 407 MBq) nih.gov
Imaging Time Points 3-4 hours and 20-24 hours post-infusion nih.gov
Purpose To visualize PU-H71 uptake, quantify epichaperome expression, and measure drug concentration in tumors. nih.govstressmarq.com
Key Metrics Standard Uptake Value (SUV); Tumor-to-blood pool tracer concentration ratios. nih.gov

This table summarizes the methodology used in PU-PET imaging studies.

Beyond simply visualizing tumor uptake, labeled PU-H71 is used to assess the degree of HSP90 target engagement and saturation within the tumor. nih.govgoogle.com Studies using radioiodinated PU-H71 (¹³¹I-PU-H71) in intact cancer cells have demonstrated that the inhibitor binds to a restricted, saturable fraction of the total cellular HSP90. nih.govresearchgate.net This specific pool of HSP90 is often referred to as "oncogenic HSP90" because it is enriched in complexes with oncoproteins that drive malignancy. nih.govresearchgate.net

Research in various cancer cell lines has shown that the percentage of the total HSP90 pool that binds PU-H71 is distinct among different tumor types. nih.gov This suggests that the expression of this targetable HSP90 species varies between cancers. nih.gov These findings validate that PU-H71 preferentially interacts with a specific, tumor-enriched fraction of HSP90 rather than the total "housekeeping" pool of the chaperone. nih.govaacrjournals.org

In vivo studies have further explored the relationship between the administered dose of PU-H71 and the saturation of HSP90 binding sites in tumors. google.com By using a radiolabeled tracer, researchers can calculate the percentage of HSP90 sites occupied by different therapeutic doses of unlabeled PU-H71. google.com This provides crucial information on whether a given dose is sufficient to saturate the target. For example, analysis of binding curves post-injection can suggest that HSP90 site occupancy approaches saturation at specific dose levels. google.com The ability to quantify target saturation in real-time allows for the optimization of dosing schedules for individual patients. stressmarq.com This approach helps ensure that a therapeutic concentration of the drug is achieved and maintained in the tumor tissue, which has been shown to correlate with treatment efficacy and time to progression in clinical trials. nih.gov

Cell LineCancer TypePercentage of Total HSP90 Bound by PU-H71Source
MDA-MB-468 Triple-Negative Breast Cancer26.6% - 33.5% nih.govresearchgate.net
K562 Chronic Myeloid Leukemia< 25% nih.gov

This table presents findings from in vitro saturation studies using radiolabeled PU-H71 in different cancer cell lines.

Structure Activity Relationship Sar and Drug Design Innovations for Pu H71 Hydrate

Rational Drug Design Approach based on Purine (B94841) Scaffold

The development of PU-H71 was the result of a rational, structure-based drug design approach aimed at creating a new class of potent and selective inhibitors of Heat Shock Protein 90 (HSP90). Current time information in Palamu Division, IN.drugtargetreview.com This strategy was centered on the use of a purine scaffold, a chemical structure chosen to mimic the adenine (B156593) moiety of HSP90's natural ligand, adenosine (B11128) triphosphate (ATP). nih.gov The initial lead compound, PU3, was designed to fit into the unique N-terminal nucleotide-binding pocket of HSP90. nih.gov

Unlike first-generation HSP90 inhibitors, which were natural products, the purine-based series was entirely synthetic, allowing for systematic chemical modification to improve drug-like properties. mdpi.com The primary goals of this design process were to enhance binding potency, increase solubility, and improve selectivity for the HSP90 found in cancer cells compared to its counterpart in normal cells. Current time information in Palamu Division, IN.drugtargetreview.comalzforum.org PU-H71 emerged from this iterative process as a highly optimized derivative, engineered for greater specificity and efficacy. Current time information in Palamu Division, IN.drugtargetreview.com This approach marked a significant innovation, moving away from repurposed natural products to targeted, purpose-built synthetic molecules.

Optimization of Binding Affinity and Therapeutic Efficacy of Purine Derivatives

The creation of PU-H71 was an evolutionary process involving the systematic optimization of earlier purine-scaffold compounds. Initial leads, such as PU3 and PU24FCl, underwent extensive structure-activity relationship (SAR) studies to refine their molecular structures. Current time information in Palamu Division, IN.drugtargetreview.com These investigations focused on modifying different positions of the purine ring to enhance interactions with amino acid residues within the HSP90 ATP-binding pocket, thereby increasing binding affinity and, consequently, therapeutic efficacy. Current time information in Palamu Division, IN.drugtargetreview.com

This optimization effort led directly to the development of PU-H71, which exhibits significantly improved potency. Current time information in Palamu Division, IN. It binds with high affinity to HSP90, inhibiting its chaperone function at nanomolar concentrations. Current time information in Palamu Division, IN.mdpi.com This high affinity translates into potent anti-tumor activity by promoting the degradation of HSP90-dependent client proteins that are essential for cancer cell survival and proliferation. mdpi.compharmasalmanac.com The success of this optimization strategy established PU-H71 as one of the most promising purine-based HSP90 inhibitors. Current time information in Palamu Division, IN.alzforum.org

Current time information in Palamu Division, IN.drugtargetreview.commdpi.com

Molecular Modeling and Crystallographic Analysis of Ligand-HSP90 Interactions

Molecular modeling and X-ray crystallography have been instrumental in elucidating how PU-H71 and related purine derivatives interact with HSP90 at an atomic level. These studies confirm that PU-H71 binds to the ATP-binding site located in the N-terminal domain of HSP90. Current time information in Palamu Division, IN.nih.gov By occupying this pocket, it directly competes with and blocks the binding of ATP, which is essential for the chaperone's function. Current time information in Palamu Division, IN.alzforum.org

Crystallographic data reveal that the purine core of the inhibitor mimics the binding of the natural adenine ring of ATP. patsnap.com A key finding from these structural studies was that the N9 position of the purine scaffold is oriented towards the solvent-exposed exterior of the binding pocket. nih.gov This insight proved critical for drug design, as it identified an ideal site for attaching linkers or functional groups—for imaging probes or to improve solubility—without disrupting the crucial interactions required for high-affinity binding. nih.govbiospace.com The binding of PU-H71 induces conformational changes in HSP90 that ultimately tag its oncogenic client proteins for degradation by the proteasome. Current time information in Palamu Division, IN.

Influence of Structural Modifications on Isoform Selectivity

A significant innovation in the development of purine-scaffold inhibitors has been the ability to engineer selectivity for different HSP90 isoforms and stress-induced complexes. The HSP90 family includes cytosolic isoforms (Hsp90α and Hsp90β), an endoplasmic reticulum paralog (Grp94), and a mitochondrial paralog (TRAP1). While PU-H71 is a pan-inhibitor, it shows preferential binding to the "epichaperome," a complex of HSP90 and co-chaperones that is specifically assembled in cancer cells and is biochemically distinct from the HSP90 complexes in normal cells. medchemexpress.com This provides a therapeutic window, targeting cancer cells more effectively.

Further structural modifications have enabled the development of derivatives with high selectivity for specific HSP90 paralogs. For example, selectivity for Grp94 over Hsp90α/β was achieved by designing compounds that could access a unique secondary binding pocket (Site 2) adjacent to the main ATP-binding site in Grp94. patsnap.com This pocket is blocked in the cytosolic isoforms. patsnap.com X-ray crystallography shows that while the purine core of these selective inhibitors occupies the common adenine site, an extended 8-aryl group inserts into the Grp94-specific pocket. patsnap.com In contrast, PU-H71 binds only to the primary ATP site (Site 1) in all isoforms. medchemexpress.com This ability to tune isoform selectivity through precise structural modifications represents a major advance in the field.

patsnap.com

Development of Related Epichaperome Inhibitors (e.g., PU-AD)

The discovery that PU-H71 preferentially targets the disease-specific epichaperome in cancer cells spurred the development of new inhibitors designed to exploit this unique biological target in other diseases. patsnap.com The epichaperome is a network of HSP90 and other chaperones that forms under cellular stress and supports the stability of aberrant proteins driving pathologies in both cancer and neurodegenerative diseases. pharmasalmanac.com

A prominent example of a next-generation epichaperome inhibitor is PU-AD, also known as Icapamespib. Developed from the same purine-scaffold platform, PU-AD was specifically engineered to cross the blood-brain barrier, a critical feature that PU-H71 lacks. mdpi.com This innovation makes PU-AD a promising therapeutic candidate for neurodegenerative conditions like Alzheimer's disease, where epichaperomes are believed to stabilize toxic proteins such as hyperphosphorylated tau. drugtargetreview.compharmasalmanac.com PU-AD binds to epichaperomes with even higher affinity than PU-H71 (EC50 of 5 nM vs. 11 nM in one assay) and works by disrupting these pathological networks, leading to the degradation of disease-associated proteins. The development of PU-AD showcases the versatility of the purine-scaffold design and the successful application of the epichaperome-targeting concept beyond oncology.

Methodological Approaches in Pu H71 Hydrate Research

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental to characterizing the cellular and molecular responses to PU-H71 hydrate (B1144303). These assays utilize cultured cell lines to assess various aspects of cell behavior and protein function.

Cell Proliferation and Viability Assays

A primary focus of PU-H71 hydrate research is its impact on cancer cell growth and survival. Several assays are routinely used to quantify these effects.

Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies. It is a measure of a cell's reproductive viability. Studies have used colony formation assays to demonstrate the cytotoxic effects of PU-H71 in combination with radiation, showing that PU-H71 can enhance radiation-induced cell death in human cancer cell lines. nih.govnih.gov For instance, in glioma stem-like cells (GSCs), PU-H71 significantly reduced colony formation. nih.gov

Alamar Blue and CellTiter-Glo Assays: These are metabolic assays that measure cell viability. The Alamar Blue assay is based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells. The CellTiter-Glo luminescent cell viability assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. medchemexpress.com

Neutral Red Uptake Assay: This assay assesses cell viability by measuring the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

The table below summarizes the inhibitory concentrations (IC50) of PU-H71 in various breast cancer cell lines, demonstrating its potent anti-proliferative activity. probechem.com

Cell LineAssay TypeIC50 (nM)
MDA-MB-468Growth Inhibition51
SKBr3Growth Inhibition17
MCF-7Growth Inhibition31
HCC-1806Growth Inhibition87
MDA-MB-231Growth Inhibition140

This table presents the half-maximal inhibitory concentration (IC50) values of PU-H71 in different breast cancer cell lines as determined by growth inhibition assays.

Apoptosis and Cell Cycle Analysis

This compound has been shown to induce programmed cell death (apoptosis) and alter cell cycle progression in cancer cells.

Apoptosis Analysis: The induction of apoptosis is a key mechanism of many anti-cancer agents. In research on PU-H71, apoptosis is often assessed using techniques like fluorescence microscopy with dyes such as acridine (B1665455) orange and ethidium (B1194527) bromide, which can distinguish between viable, apoptotic, and necrotic cells. google.com The presence of cleaved PARP, a marker of apoptosis, is also commonly evaluated by western blot. mdpi.com Studies have shown that PU-H71 induces apoptosis in triple-negative breast cancer (TNBC) cells and chronic lymphocytic leukemia (CLL) cells. medchemexpress.comselleckchem.com

Cell Cycle Analysis: Flow cytometry is the standard method for analyzing the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with PU-H71 has been observed to cause cell cycle arrest at specific checkpoints. For example, in MM.1R multiple myeloma cells, PU-H71 induced a G1/S phase arrest, while in MDA-MB-468 breast cancer cells, it led to a G2/M phase arrest. selleckchem.comcaymanchem.com

Migration and Angiogenesis Assays

The ability of cancer cells to migrate and promote the formation of new blood vessels (angiogenesis) is crucial for tumor invasion and metastasis.

Transwell Migration and Wound Healing Assays: These assays are used to evaluate the effect of PU-H71 on cell migration. In a Transwell assay, cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. A wound-healing or scratch assay involves creating a "scratch" in a confluent cell monolayer and monitoring the closure of the gap over time. koreamed.org Research has demonstrated that PU-H71 significantly inhibits the migration and wound-healing capabilities of glioma stem-like cells. nih.gov

Angiogenesis Assays: In vitro angiogenesis can be assessed using methods like the 3D spheroid sprouting assay, where endothelial cells form sprouts into a surrounding matrix. arvojournals.org Studies have shown that PU-H71 can reduce angiogenesis in glioma models. nih.gov

Biochemical Assays for Protein Expression and Phosphorylation

PU-H71's mechanism of action involves the inhibition of Hsp90, leading to the degradation of its client proteins, many of which are key signaling molecules in cancer.

Western Blot and Immunoblot Analysis: These techniques are extensively used to detect and quantify the levels of specific proteins. In PU-H71 research, western blotting is crucial for demonstrating the degradation of Hsp90 client proteins such as AKT, pERK, RAF-1, c-MYC, and EGFR following treatment. mdpi.comnih.gov This method also confirms the inhibition of downstream signaling pathways.

Reverse Phase Protein Array (RPPA): RPPA is a high-throughput antibody-based technique that allows for the simultaneous measurement of hundreds of proteins and their modifications from a small amount of sample. It has been employed in studies to obtain a broad profile of the protein expression changes induced by PU-H71 in cancer cell lines like Ewing sarcoma. nih.gov

Gene Expression Profiling

To understand the broader impact of PU-H71 on cellular function, researchers analyze changes in gene expression.

Quantitative Polymerase Chain Reaction (qPCR): qPCR is used to measure the expression levels of specific genes of interest. This technique can validate findings from broader profiling methods and provide precise quantification of changes in mRNA levels for genes involved in pathways affected by PU-H71.

Gene Expression Profiling: This laboratory method measures the levels of messenger RNA (mRNA) to provide a snapshot of the genes being expressed in a cell at a given time. verisimlife.com It can be used to identify biomarkers for diagnosis, toxicity, or drug development. verisimlife.com In the context of PU-H71 research, gene expression profiling can reveal the global transcriptional changes that occur in response to Hsp90 inhibition.

In Vivo Animal Models

In vivo animal models are essential for evaluating the therapeutic efficacy and systemic effects of this compound in a living organism. modernvivo.com These studies bridge the gap between in vitro findings and potential clinical applications.

Xenograft Mouse Models: A common approach involves the implantation of human cancer cells into immunodeficient mice, creating a tumor xenograft. These models are used to assess the anti-tumor activity of PU-H71. For instance, studies have shown that PU-H71 administration leads to significant tumor growth reduction and even complete responses in mouse models of triple-negative breast cancer (MDA-MB-231 and HCC1806) and Ewing sarcoma. caymanchem.comnih.govnih.gov In these models, researchers monitor tumor volume and can also analyze the tumors for biomarkers of drug activity, such as the downregulation of Hsp90 client proteins. nih.gov

The table below provides examples of research findings from in vivo studies with PU-H71.

Animal ModelCancer TypeKey FindingsReference
Nude Mice (A673 cell line)Ewing SarcomaSignificant reduction in tumor growth and metastatic burden. nih.gov
B6D2F1 Mice-No evidence of macroscopic, microscopic, hematologic, renal, or hepatic toxicity. nih.gov
MDA-MB-231 Xenograft MiceTriple-Negative Breast Cancer100% complete response; tumors reduced to scar tissue. selleckchem.comtargetmol.com
HCC1806 Xenograft MiceTriple-Negative Breast Cancer96% inhibition of tumor growth. caymanchem.comtargetmol.com

This table summarizes key findings from in vivo animal models used in PU-H71 research, highlighting its anti-tumor efficacy and safety profile in these preclinical settings.

Xenograft Models for Tumor Efficacy and Drug Distribution

Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, have been instrumental in evaluating the in vivo anti-tumor activity of this compound. These preclinical models have consistently demonstrated the compound's significant efficacy across a spectrum of cancers.

In studies involving triple-negative breast cancer (TNBC), PU-H71 has shown potent and lasting anti-tumor effects in xenografts, leading to complete responses and tumor regression without apparent toxicity to the host animal. genscript.com For instance, in MDA-MB-231 and HCC1806 breast cancer xenograft models, administration of PU-H71 resulted in a notable decrease in tumor volume. caymanchem.com Similarly, research on Ewing sarcoma demonstrated that PU-H71 treatment significantly reduced tumor growth and the burden of metastasis in mouse models. nih.gov The compound was also effective in suppressing tumor growth in vivo in ALK-rearranged non-small cell lung cancer (NSCLC) xenograft models. clinicaltrials.gov

These studies highlight that PU-H71's efficacy is particularly pronounced in tumors reliant on HSP90 client proteins for their growth and survival. frontiersin.orgnih.gov The consistent findings of tumor regression and prolonged survival in various xenograft models have provided a strong basis for the clinical investigation of PU-H71. frontiersin.orgnih.gov

Table 1: Summary of PU-H71 Efficacy in Selected Xenograft Models

Cancer TypeXenograft ModelKey FindingsReference
Triple-Negative Breast CancerTNBC xenograftsPotent and durable anti-tumor effects, complete response, tumor regression. genscript.com
Breast CancerMDA-MB-231, HCC1806Decreased tumor volume. caymanchem.com
Ewing SarcomaA673 cell lineSignificantly reduced tumor growth and metastatic burden. nih.gov
ALK-rearranged NSCLCALK-rearranged NSCLC xenograftsSuppressed tumor growth in vivo. clinicaltrials.gov

Genetically Engineered Mouse Models for Disease Pathogenesis

While xenografts are crucial for efficacy testing, genetically engineered mouse models (GEMMs) offer a more nuanced platform for studying disease pathogenesis in an immunocompetent setting. crownbio.com GEMMs, where specific genetic alterations are introduced to mimic human diseases, have been particularly valuable in understanding the role of HSP90 and the therapeutic potential of PU-H71 in hematologic malignancies.

In the context of JAK2-dependent myeloproliferative neoplasms (MPNs), researchers have utilized GEMMs expressing mutations like JAK2V617F or MPLW515L. frontiersin.org These mutations lead to the persistent activation of the JAK-STAT signaling pathway, a key driver of these diseases. frontiersin.org The application of PU-H71 in these models demonstrated its ability to counteract the effects of these mutations. Treatment with PU-H71 led to the normalization of blood parameters, a reduction in extramedullary hematopoiesis (the formation of blood cells outside the bone marrow), and decreased morbidity and mortality, particularly in the MPLW515L model. frontiersin.org These findings underscore the critical role of HSP90 in supporting the oncogenic signaling driven by JAK2 mutations and establish PU-H71 as a potent inhibitor in this disease context. frontiersin.org

Advanced Imaging Techniques

PET Imaging for Pharmacokinetic and Target Engagement Studies

Positron Emission Tomography (PET) is a noninvasive imaging technique that provides a quantitative view of biological processes in vivo. youtube.com For PU-H71, the development of a radiolabeled version, [¹²⁴I]PU-H71, has created a powerful theranostic tool for both pharmacokinetic (PK) analysis and confirming target engagement in tumors. nih.govgoogle.com

A first-in-human microdose study using [¹²⁴I]PU-H71 PET demonstrated its safety and feasibility for imaging tumors. nih.gov The tracer was able to detect a wide variety of cancer types, including breast, lymphoma, and neuroblastoma. nih.gov A key finding from these imaging studies is that PU-H71 selectively accumulates and is retained for several days in tumor tissues, while clearing rapidly from healthy tissues and blood. frontiersin.orgnih.gov This tumor-selective accumulation is a critical feature, highlighting the drug's ability to target cancer cells specifically. frontiersin.org

Pharmacokinetic analyses from clinical trials, aided by PET imaging, have determined the compound's mean terminal half-life to be approximately 8.4 hours. frontiersin.orgnih.govresearchgate.netnih.gov More importantly, PET imaging allows for the direct visualization of the "epichaperome"—the drug's target. This allows researchers to confirm that the drug is reaching and binding to HSP90 within the tumor. nih.gov The intensity of the PET signal, measured as the standard uptake value (SUV), has been associated with the level of epichaperome expression and has shown potential as a predictive biomarker for treatment response. nih.gov

Proteomic and Interactomic Studies

Identification of HSP90 Client Proteins and Co-Chaperones

PU-H71 functions by inhibiting the ATP-binding site of HSP90, a molecular chaperone critical for the stability and function of numerous signaling proteins. frontiersin.org This inhibition leads to the misfolding and subsequent proteasomal degradation of HSP90's "client" proteins, many of which are oncoproteins that drive tumor growth and survival. nih.govfrontiersin.org

Proteomic approaches have been essential in identifying the broad range of client proteins affected by PU-H71. In various cancer models, treatment with PU-H71 results in the potent downregulation and inactivation of key oncogenic proteins. These studies have confirmed that PU-H71 disrupts multiple critical signaling pathways simultaneously. frontiersin.orgnih.gov

Table 2: Key HSP90 Client Proteins Targeted by PU-H71

Client Protein CategorySpecific ProteinsAssociated Pathway/FunctionReference
Receptor Tyrosine KinasesEGFR, HER2, c-Met, IGF1RPro-survival, Proliferation caymanchem.comnih.govfrontiersin.orgmdpi.com
Kinases in Signaling CascadesAKT, RAF-1, P-MAPK, PKC, Tyk2PI3K/Akt, Ras/Raf/MAPK, JAK/STAT genscript.comfrontiersin.orgmdpi.com
Transcription Factors / Cell Cyclec-MYC, Bcl-xL, hTERTProliferation, Apoptosis, Immortality genscript.comnih.gov
DNA Repair ProteinsRAD51, phosphorylated DNA-PKcsHomologous Recombination, Non-Homologous End Joining nih.gov

By targeting HSP90, PU-H71 effectively dismantles a wide array of oncogenic networks, contributing to its multimodal anti-cancer activity, including anti-proliferative effects, induction of apoptosis, and reduction of invasive potential. genscript.com

Exploration of Epichaperome Dynamics and Composition

A pivotal concept in PU-H71 research is the "epichaperome." This term describes a network of chaperone proteins that, in cancer cells, reorganizes into stable, high-molecular-weight complexes. frontiersin.org These epichaperomes act as scaffolding structures that support the altered protein-protein interaction networks (the "interactome") necessary for malignancy. nih.govresearchgate.net PU-H71 exhibits a higher binding affinity for HSP90 when it is part of these tumor-specific epichaperome complexes compared to its state in normal cells. nih.gov This selectivity is a key reason for the compound's preferential activity in cancer cells and its reduced toxicity in normal tissues. mdpi.comnih.gov

"Epichaperomics" is an emerging 'omics' platform that uses chemical probes, like PU-H71 itself, to isolate and analyze the composition of these epichaperomes. nih.govresearchgate.net This technique allows for an unbiased, proteome-wide view of the proteins and pathways that are integrated into these pathological networks. nih.gov Studies using this approach have shown that PU-H71 binding induces conformational changes that lead to the disassembly of the epichaperome into its individual chaperone components. frontiersin.org This dismantles the scaffolding that supports oncogenic signaling, effectively "normalizing" the cellular interactome. frontiersin.org Research in B-cell lymphomas, for example, has used PU-H71 as a chemical bait to demonstrate that oncogenic HSP90 organizes metabolic enzymes into functional complexes, a process that is disrupted by the inhibitor. aacrjournals.org These interactomic studies provide deep mechanistic insights into how PU-H71 exerts its effects by targeting the entire pathological network rather than just a single protein. frontiersin.orgnih.gov

Chemical Precipitation with Immobilized HSP90 Inhibitors

The investigation of Heat Shock Protein 90 (HSP90) and its extensive network of client proteins has been significantly advanced by affinity-based proteomic techniques. Among these, chemical precipitation utilizing immobilized HSP90 inhibitors stands out as a powerful method to isolate and identify HSP90-containing protein complexes. This approach leverages the high-affinity interaction between an inhibitor and the ATP-binding pocket of HSP90 to selectively capture the chaperone and its associated client proteins from complex biological samples. The purine-scaffold inhibitor, PU-H71, has been effectively employed in this capacity to explore the "HSP90 interactome," particularly in the context of cancer biology where HSP90 is a critical modulator of oncogenic pathways.

Methodologically, the process involves the covalent attachment of PU-H71 to a solid support, typically agarose (B213101) beads, creating an affinity resin. researchgate.net These "PU-beads" are then incubated with cell lysates prepared under specific conditions designed to maintain the integrity of native protein complexes. aacrjournals.orgbiorxiv.org A common lysis buffer, such as Felts buffer (20 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, 20 mM Na₂MoO₄, and protease inhibitors), is used to gently rupture cells while preserving the HSP90-client protein interactions. aacrjournals.orgbiorxiv.org Sodium molybdate (B1676688) is a crucial component, as it stabilizes the high-affinity, client-binding conformation of HSP90.

To minimize non-specific binding, the cell lysates are often pre-cleared by incubation with control beads—beads that are chemically similar but lack the immobilized inhibitor. aacrjournals.orgbiorxiv.org Following this pre-clearing step, the lysate is incubated with the PU-H71-conjugated beads. During this incubation, the immobilized PU-H71 selectively binds to HSP90, effectively "precipitating" the chaperone and its entire complex of co-chaperones and client proteins from the solution. researchgate.netaacrjournals.orgbiorxiv.org

After incubation, the beads are washed to remove non-specifically bound proteins, and the captured HSP90 complexes are eluted. The eluted proteins are then typically resolved by SDS-PAGE and identified using highly sensitive mass spectrometry techniques. aacrjournals.orgjci.org This allows for a comprehensive profiling of the proteins that are dependent on HSP90 for their stability and function within the cell.

Research Findings

Chemical precipitation with immobilized PU-H71 has been instrumental in elucidating the specific HSP90-dependent signaling networks that drive various malignancies. This technique has revealed that PU-H71 preferentially binds to a "tumor-enriched" or "oncogenic" form of HSP90 that is actively engaged in multimeric complexes with oncoproteins. jci.orgnih.gov This selectivity provides a powerful tool to identify the key drivers of a specific cancer on a tumor-by-tumor basis. beilstein-journals.org

Studies in different cancer types have yielded detailed maps of the HSP90 interactome, highlighting the chaperone's role in maintaining the stability of a wide array of oncoproteins.

In Burkitt Lymphoma (BL): High-affinity capture with PU-H71 beads in BL cell lines identified hundreds of HSP90 client proteins. Pathway analysis of these proteins revealed a significant enrichment of components of the PI3K/AKT/mTOR signaling pathway, confirming them as critical HSP90-dependent nodes in this cancer. aacrjournals.org

In Diffuse Large B-cell Lymphoma (DLBCL): Similar proteomic investigations in DLBCL cells identified proteins of the B-cell receptor (BCR) signaling pathway as major components of the HSP90 complexes. jci.org This finding demonstrated that multiple stages of BCR signaling, including the phosphorylation of kinases like SYK and BTK, are dependent on HSP90 function. jci.org

In Triple-Negative Breast Cancer (TNBC): In TNBC models, PU-H71-based chemical precipitation captured multiple oncoproteins crucial for tumor proliferation, survival, and invasion. google.com Analysis of the precipitated complexes led to the identification and subsequent validation of key HSP90 clients, including activated Akt, Bcl-xL, and components of the Ras/Raf/MAPK pathway. nih.govgoogle.com

The data gathered from these and other studies underscore the utility of chemical precipitation with immobilized PU-H71 as a robust method for identifying the specific cellular machinery chaperoned by HSP90. The detailed findings provide a rational basis for developing targeted and combinatorial cancer therapies.

Interactive Data Tables

Table 1: HSP90 Client Proteins in Burkitt Lymphoma Identified by PU-H71 Precipitation

ProteinFunction/PathwayReference
PIK3R1PI3K/AKT Signaling aacrjournals.org
AKT1PI3K/AKT Signaling aacrjournals.org
MTORPI3K/AKT/mTOR Signaling aacrjournals.org
RPS6Protein Synthesis aacrjournals.org
EIF4EBP1Protein Synthesis aacrjournals.org

Table 2: Key HSP90-Regulated Proteins in DLBCL Identified by PU-H71 Precipitation

ProteinFunction/PathwayReference
SYKB-cell Receptor Signaling jci.org
BTKB-cell Receptor Signaling jci.org
LYNB-cell Receptor Signaling jci.org
NFKB1NF-κB Signaling jci.org
CARD11NF-κB Signaling jci.org

Table 3: Selected HSP90 Client Oncoproteins in TNBC Identified by PU-H71 Precipitation

ProteinFunction/PathwayReference
Akt (activated)Survival, Proliferation nih.govgoogle.com
Bcl-xLAnti-apoptosis nih.govgoogle.com
RAF1 (c-Raf)Ras/Raf/MAPK Pathway google.com
ERK2Ras/Raf/MAPK Pathway nih.gov
PKCInvasion, Proliferation nih.gov

Challenges and Future Directions in Pu H71 Hydrate Research

Elucidating Mechanisms of Drug Resistance and Adaptive Responses

A primary challenge in cancer therapy is the development of drug resistance. While long-term treatment with PU-H71 in preclinical models of triple-negative breast cancer did not show evidence of acquired resistance, the potential for resistance remains a critical area of study. pnas.org Cancer cells can develop resistance to Hsp90 inhibitors through various adaptive mechanisms. Understanding these responses is crucial for predicting treatment failure and designing strategies to overcome it.

Future research must focus on:

Genetic and Proteomic Profiling: Identifying mutations in HSP90 genes or alterations in co-chaperones and client proteins that may reduce the binding affinity or efficacy of PU-H71.

Signaling Pathway Redundancy: Investigating how cancer cells activate alternative survival pathways to compensate for the inhibition of Hsp90-dependent signaling. For instance, while PU-H71 effectively kills acute myeloid leukemia (AML) cells with highly active JAK-STAT and PI3K-AKT pathways, cells with less active networks are not as responsive. mdedge.comcornell.edu

Efflux Pump Upregulation: Determining if cancer cells can develop resistance by overexpressing drug efflux pumps, such as MDR1, which has been observed with other Hsp90 inhibitors. researchgate.net

In a study on triple-negative breast cancer xenografts, tumors that regressed after PU-H71 treatment responded again to retreatment after a drug holiday, suggesting a lack of acquired resistance in that model. pnas.org However, the broader mechanisms of intrinsic and potential acquired resistance across different cancer types need comprehensive elucidation.

Optimizing Drug Delivery Strategies for Enhanced Efficacy and Target Specificity

Delivering PU-H71 to the tumor site in effective concentrations while minimizing systemic exposure is a significant challenge, particularly for cancers in sanctuary sites like the brain. Preclinical studies have shown that PU-H71 has limited permeability across the blood-brain barrier (BBB), which restricts its use against brain tumors like glioblastoma. mdpi.comresearchgate.net

Future strategies to optimize delivery include:

Nanoparticle-Based Systems: Encapsulating PU-H71 in nanoparticles or liposomes can improve its solubility, stability, and ability to cross biological barriers like the BBB. mdpi.comresearchgate.netnumberanalytics.com

Targeted Delivery: Functionalizing delivery vehicles with ligands that bind to receptors overexpressed on cancer cells can enhance tumor specificity.

Advanced Delivery Techniques: For brain tumors, methods like magnetic resonance-guided focused ultrasound or direct intratumoral injection are being explored to bypass the BBB. mdpi.com

The development of a radiolabeled version of the inhibitor, ¹²⁴I-PU-H71, for use in positron emission tomography (PET) imaging represents a major advancement. news-medical.netstressmarq.com This "PU-PET" theranostic platform allows for non-invasive, real-time visualization of drug distribution and target engagement within the tumor, offering a powerful tool to optimize dosing and scheduling for individual patients. news-medical.netaacrjournals.orgnih.gov

Long-Term Safety and Toxicity Profile Assessments in Clinical Development

While PU-H71 has demonstrated a favorable safety profile in preclinical and early-phase clinical trials, comprehensive long-term safety data is essential for its advancement. frontiersin.orgpnas.org The compound's selectivity for the tumor epichaperome over Hsp90 in normal tissues suggests a lower potential for toxicity compared to less selective inhibitors. mdpi.comaacrjournals.orgmskcc.org

Key findings from early clinical trials include:

A first-in-human Phase I study (NCT01581541) in 17 patients with advanced solid tumors found that PU-H71 was well-tolerated at doses up to 470 mg/m², with no dose-limiting toxicities (DLTs) observed. nih.govnih.gov The study was closed prematurely due to a discontinuation of the drug supply, so the maximum tolerated dose (MTD) was not determined. nih.govnih.gov

Another Phase I trial (NCT01393509) reported DLTs at higher doses, including mucositis, elevated liver enzymes, and myalgia, helping to define a dose range for further studies. ascopubs.org

A first-in-human study using microdoses of ¹²⁴I-PU-H71 for PET imaging in 30 cancer patients found no adverse effects from the tracer. aacrjournals.orgnih.gov

Future research must continue to monitor for cumulative and long-term toxicities in larger patient populations and over extended treatment durations. The lack of significant hematologic, renal, or hepatic toxicity in long-term preclinical studies is encouraging, but must be confirmed in human trials. pnas.org

Clinical Trial IdentifierPhasePatient PopulationKey Safety and Tolerability Findings
NCT01581541 IAdvanced, refractory solid tumorsGenerally well-tolerated at doses from 10 to 470 mg/m²; no dose-limiting toxicities were reached. nih.govnih.gov
NCT01393509 IAdvanced solid tumors, lymphomasDose-limiting toxicities (e.g., mucositis, elevated AST/ALT, myalgia) were observed at doses of 350-400 mg/m². ascopubs.org
¹²⁴I-PU-H71 PET Study IVarious advanced cancers (n=30)Microdose tracer was safe with no observed adverse effects or thyroid toxicity. aacrjournals.orgnih.gov
Phase Ib (PU-H71 + nab-paclitaxel) IbHER2-negative metastatic breast cancerCombination was well-tolerated; one DLT (febrile neutropenia) was observed in 12 patients. nih.gov

Exploration of Novel Therapeutic Combinations and Sequential Regimens

Given the complexity of cancer biology, combination therapy is a cornerstone of modern oncology. PU-H71's mechanism of action—destabilizing multiple oncoproteins simultaneously—makes it an ideal candidate for combination regimens. frontiersin.orgpnas.org Combining PU-H71 with other agents can enhance anti-tumor efficacy, overcome resistance, and potentially allow for lower doses of cytotoxic drugs, thereby reducing toxicity. mdpi.com

Promising combination strategies that warrant further exploration include:

With Chemotherapy: PU-H71 has shown synergistic effects with the alkylating agent temozolomide (B1682018) in glioblastoma models and has been successfully combined with nab-paclitaxel in a clinical trial for metastatic breast cancer. mdpi.comnih.gov

With Other Targeted Agents: In AML, PU-H71 synergizes with BCL-2 inhibitors (venetoclax) and MCL-1 inhibitors (S63845), particularly in models with TP53 mutations or high FLT3 activity. mdpi.compatsnap.com A combination with the cholesterol-lowering agent lovastatin (B1675250) has also shown synergy in liver cancer models. patsnap.com

With Immunotherapy: PU-H71 can augment the cytotoxicity of CAR-T cells against B-cell acute lymphoblastic leukemia (B-ALL) and has an adjuvant effect on anti-tumor T cell responses without exacerbating graft-versus-host disease (GvHD), supporting its use in post-transplant settings or with immune checkpoint inhibitors. ashpublications.org

With Radiotherapy: PU-H71 has been shown to increase the radiosensitivity of breast cancer cells, suggesting its potential as a sensitizer (B1316253) for radiation therapy. frontiersin.orgnih.gov

Combination AgentCancer TypeRationale / Observed Effect
Temozolomide Glioblastoma (GBM)PU-H71 sensitizes glioma cells to temozolomide, allowing for dose reduction. mdpi.com
Nab-paclitaxel HER2-Negative Breast CancerCombination was well-tolerated and showed clinical activity in a Phase Ib trial. nih.gov
Venetoclax (B612062) (BCL-2 inhibitor) Acute Myeloid Leukemia (AML)Synergistic killing of TP53-mutant AML cells and prevention of venetoclax resistance. patsnap.com
S63845 (MCL-1 inhibitor) Acute Myeloid Leukemia (AML)Enhanced induction of apoptosis, especially in FLT3-mutant AML. mdpi.com
CAR-T Cell Therapy B-cell Acute Lymphoblastic Leukemia (B-ALL)Improved in vivo efficacy and increased numbers of CAR-T cells in the bone marrow. ashpublications.org
Radiotherapy Breast CancerIncreased radiosensitivity of cancer cells. frontiersin.org

Integration of Advanced Technologies for Personalized Medicine Approaches

The future of PU-H71 therapy lies in a personalized approach, ensuring that the right patient receives the right treatment. A significant challenge for Hsp90 inhibitors has been the lack of reliable biomarkers to predict response. aacrjournals.orgnih.gov Hsp90 expression itself does not correlate with sensitivity. aacrjournals.orgnih.gov

Advanced technologies are overcoming this hurdle:

¹²⁴I-PU-H71 PET Imaging: This theranostic tool is a breakthrough for personalized medicine. It allows for the non-invasive detection and quantification of epichaperome-positive tumors, serving as a predictive biomarker for response. nih.govmskcc.org By measuring drug concentration directly in the tumor, it enables patient selection and personalized dosing to ensure target saturation. stressmarq.comnih.govnih.gov

Biomarker Discovery: Research has identified that the activity of signaling networks, such as JAK-STAT and PI3K-AKT in AML, can predict sensitivity to PU-H71. mdedge.comcornell.edu Similarly, the presence of specific mutations, like FLT3-ITD in AML, may also serve as a biomarker of response. mdpi.com

Liquid Biopsies: A flow cytometry-based assay using a fluorescently labeled PU-H71 (PU-FITC) has been developed for liquid tumors, allowing for the detection of epichaperome-positive cells from blood samples. mskcc.org

These technologies will be instrumental in designing clinical trials for specific patient populations most likely to benefit, moving away from a one-size-fits-all approach and toward true precision medicine. nih.govcornell.edu

Expanding Therapeutic Applications Beyond Oncology to Other Chronic Stress-Related Diseases

The role of the epichaperome is not limited to cancer. Cellular stress and protein misfolding are hallmarks of many chronic diseases, including neurodegenerative disorders. This opens up the exciting possibility of expanding the therapeutic use of PU-H71 and other epichaperome inhibitors beyond oncology.

A key area of exploration is neurodegenerative disease , such as Alzheimer's disease (AD). In these conditions, the epichaperome is thought to form in response to cellular stress, where it stabilizes aberrant proteins like tau and prevents their degradation, contributing to their aggregation and neuronal dysfunction. drugtargetreview.com Preclinical studies have shown that inhibiting the epichaperome can restore protein network connectivity and improve cognitive function in models of Alzheimer's. nih.govdrugtargetreview.com This suggests a novel therapeutic strategy that targets an upstream pathological pathway, potentially allowing for earlier intervention in disease progression. drugtargetreview.com

Future research should focus on:

Developing BBB-permeable epichaperome inhibitors specifically for neurological indications.

Investigating the role of the epichaperome in other stress-related conditions like Parkinson's disease, metabolic disorders, and inflammatory diseases. researchgate.net

Further Understanding of Epichaperome Biology and its Role in Disease Progression

The very concept of the epichaperome has redefined the understanding of chaperone biology in disease. nih.gov It is now understood not merely as a collection of protein-folding assistants, but as a stable, integrated network that functions as a scaffolding platform to rewire protein-protein interactions on a massive scale, thereby sustaining the diseased state. nih.govresearchgate.netmdpi.com This discovery was driven by the specific action of small molecules like PU-H71, which preferentially bind to Hsp90 only when it is incorporated into these pathological assemblies. nih.gov

Despite this progress, many questions remain. Future research must aim to:

Define Compositional Diversity: Elucidate the specific composition of the epichaperome in different diseases and even in different subcellular compartments to understand its context-specific functions. mdpi.com

Uncover Formation Triggers: Investigate the precise post-translational modifications and stress signals that drive the "rewiring" of the normal chaperome into a pathological epichaperome. nih.gov

Map the Interactome: Continue to map the vast network of proteins that are stabilized and organized by the epichaperome scaffold in various diseases to identify new therapeutic vulnerabilities.

A deeper understanding of epichaperome biology is fundamental to all other areas of PU-H71 research. It will illuminate new mechanisms of resistance, guide the development of more specific delivery systems and combination therapies, and uncover novel therapeutic applications for this promising class of drugs. springernature.com

Q & A

Q. What is the molecular mechanism by which PU-H71 inhibits Hsp90 in cancer cells?

PU-H71 binds to the ATP-binding pocket of Hsp90, destabilizing its chaperone function and promoting the degradation of oncogenic client proteins. This mechanism was validated using chemical precipitation assays with PU-H71-conjugated beads, which isolated Hsp90 complexes from TNBC cells (e.g., MDA-MB-468). Western blot analysis confirmed reduced levels of Hsp90-dependent proteins like EGFR and phosphorylated ERK1/2 .

Q. How does PU-H71 enhance the sensitivity of cancer cells to ionizing radiation?

PU-H71 inhibits DNA double-strand break (DSB) repair by suppressing both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. In carbon ion-irradiated cells, PU-H71 reduces RAD51 focus formation (HR marker) and inhibits DNA-PKcs phosphorylation at S2056/T2609 (NHEJ marker), leading to persistent DSBs and increased cell death. Colony formation assays in HeLa-SQ5, A549, and H1299 cells demonstrated synergistic effects with radiation .

Q. What preclinical evidence supports PU-H71's efficacy in triple-negative breast cancer (TNBC)?

PU-H71 induced complete tumor regression in TNBC xenograft models (e.g., MDA-MB-468) at 75 mg/kg via intraperitoneal administration. In vitro, it reduced ATP levels (IC50 = 51 nM) and caused G2-M cell cycle arrest, as shown by propidium iodide staining and flow cytometry. Cytotoxicity correlated with Hsp90 client protein degradation (e.g., AKT, RAF-1) .

Advanced Research Questions

Q. How can PU-H71's tumor pharmacokinetics (PK) be non-invasively monitored in vivo?

PU-H71 PET imaging (PU-PET) enables real-time quantification of drug concentration in tumors. Signal intensity ratios between tumor and muscle tissue are used to calculate PK parameters. Clinical studies validated this method by correlating PET signals with ex vivo HPLC-measured drug levels, facilitating dose optimization in heterogeneous tumors .

Q. What methodological challenges arise when analyzing PU-H71's impurities and degradation products?

PU-H71 undergoes degradation under acidic/oxidative conditions, forming impurities via isopropyl group loss or dimerization. A validated HPLC-UV-MS method (ICH Q2(R1)-compliant) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) resolves these products. High-resolution MS/MS identifies fragments (e.g., m/z 453.9825 from parent ion m/z 513.0560) .

Q. How does PU-H71's effect on cell death pathways vary with p53 status?

In p53-wild-type A549 cells, PU-H71 + radiation increases apoptosis (sub-G1 population). In p53-mutant H1299 cells, it induces mitotic catastrophe due to unresolved DSBs. Flow cytometry and γ-H2AX foci analysis (24h post-irradiation) revealed p53-dependent divergence in death mechanisms, highlighting the need for patient stratification .

Q. What contradictions exist between in vitro and in vivo efficacy of PU-H71 in neuroinflammatory models?

In vitro, PU-H71 suppresses astrocyte activation (e.g., reduced S100β and MC1 in tauopathy models). However, in experimental autoimmune encephalomyelitis (EAE) models, it showed limited clinical improvement despite inhibiting T-cell IFNγ production. This discrepancy may stem from poor blood-brain barrier penetration or compensatory pathways in vivo .

Q. How does PU-H71 modulate the epichaperome in neurodegenerative disease models?

In 3D neuron-astrocyte assembloids, PU-H71 restores ribosomal transcript expression and reduces tau misfolding (MC1 fluorescence intensity decreased by 40%). Single-cell RNA-seq showed suppression of TNF/HSP modules, indicating epichaperome dispersion rescues transcriptional stress .

Methodological Considerations

  • Experimental Design : Use PU-PET for PK studies and colony formation assays with 290 MeV/n carbon ions for radiosensitization .
  • Data Interpretation : Account for p53 status when analyzing apoptosis vs. mitotic catastrophe .
  • Analytical Validation : Employ SILAC-based LC-MS for HSP90 complex profiling and stress testing (40°C, pH 3.0) for impurity characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.